molecular formula C12H14ClNO2 B13196853 Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

カタログ番号: B13196853
分子量: 239.70 g/mol
InChIキー: HKJXNNNGPXBULZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is a chemical reagent of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in the design of bioactive compounds . The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, which can be crucial for achieving selective interactions with biological targets . The scaffold's sp³-hybridization and the presence of stereogenic centers also contribute to molecular complexity, factors that are often linked to improved clinical success . This specific compound incorporates a 2-chlorophenyl substituent. The inclusion of halogenated aromatic rings is a common strategy in lead optimization to modulate steric and electronic properties, which can influence a molecule's binding affinity, metabolic stability, and overall lipophilicity . While direct biological data for this specific ester is not widely published in the available literature, its core structure—the 3-aryl-pyrrolidine motif—is a key intermediate in the synthesis of compounds investigated for various pharmacological activities. Notably, research on closely related analogues, particularly 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives, has demonstrated significant potential in preclinical models for the development of new anticonvulsant and analgesic agents . The molecular framework of this compound makes it a versatile building block for constructing more complex molecules for research purposes, including potential investigation in central nervous system (CNS) disorders and other therapeutic areas. This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use.

特性

分子式

C12H14ClNO2

分子量

239.70 g/mol

IUPAC名

methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13/h2-5,14H,6-8H2,1H3

InChIキー

HKJXNNNGPXBULZ-UHFFFAOYSA-N

正規SMILES

COC(=O)C1(CCNC1)C2=CC=CC=C2Cl

製品の起源

United States
Foundational & Exploratory

physicochemical properties of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound with a pyrrolidine core, a structural motif of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. As a potentially novel compound with limited publicly available data, this guide provides a comprehensive framework for its physicochemical characterization. This document moves beyond a simple data sheet to offer a methodological roadmap for researchers. It outlines the experimental and computational protocols necessary to determine the key physicochemical properties that govern a compound's suitability for drug development. By synthesizing information from structurally related analogs and established analytical techniques, this guide serves as a practical manual for the synthesis, purification, and characterization of this and other new chemical entities.

Introduction and a Note on Data Scarcity

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The subject of this guide, Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate, combines this valuable core with a 2-chlorophenyl group, a common substituent in pharmacologically active compounds known to influence metabolic stability and receptor binding.

A thorough investigation of publicly available databases and scientific literature reveals a significant scarcity of experimental data for Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate. This is not uncommon for novel or specialized research compounds. Therefore, this guide adopts a dual-purpose structure:

  • To present what can be reasonably inferred from the properties of structurally similar compounds.

  • To provide a detailed, field-proven guide on the essential experimental and computational methods required to fully characterize this molecule.

This approach is designed to empower researchers to generate their own high-quality, reliable data, a critical step in any drug development program.

Structural Analogs: A Window into Expected Properties

While data for the target molecule is sparse, we can draw valuable inferences from related compounds. The properties of these analogs provide a baseline for estimating the characteristics of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate and for designing appropriate analytical experiments.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Notes
Methyl pyrrolidine-3-carboxylate hydrochloride198959-37-4C₆H₁₁NO₂ ·HCl165.61The parent scaffold without the chlorophenyl substituent. It is a solid at room temperature.[1][2]
methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate939758-11-9C₁₂H₁₄ClNO₂240.70A constitutional isomer of the target compound.[3][4]
Trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate HCl939758-09-5C₁₂H₁₅Cl₂NO₂292.16A regioisomeric analog with a 3-chlorophenyl group, as a hydrochloride salt.[3][5]
Methyl 3′-benzyl-4′-(2-chlorophenyl)-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylateNot AvailableC₂₇H₂₅ClN₂O₃476.95A more complex derivative, highlighting the synthetic utility of the pyrrolidine scaffold.[6]

These analogs suggest that Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is likely a solid at room temperature with a molecular weight of approximately 255.7 g/mol (for the free base). Its solubility and lipophilicity will be significantly influenced by the 2-chlorophenyl group.

Core Physicochemical Properties: A Methodological Guide

The following sections detail the experimental and computational approaches for determining the critical physicochemical properties of a new chemical entity like Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate.

Melting Point
  • Importance: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.

  • Experimental Protocol (Digital Melting Point Apparatus):

    • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

    • Instrumentation: The capillary tube is placed in the heating block of a digital melting point apparatus.

    • Measurement: The temperature is ramped up quickly to about 20°C below the expected melting point (which can be estimated from analogs), then slowed to a rate of 1-2°C per minute.

    • Observation: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

  • Causality and Self-Validation: The slow ramp rate near the melting point is crucial for thermal equilibrium, ensuring an accurate reading. The sharpness of the range is a self-validating measure of purity; if the range is broad, the sample should be re-purified.

Solubility
  • Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development.

  • Experimental Protocol (Thermodynamic Solubility Shake-Flask Method):

    • Preparation: An excess amount of the solid compound is added to a known volume of a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

    • Quantification: The concentration of the dissolved compound in the filtrate is determined using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Causality and Self-Validation: Using an excess of solid and allowing sufficient time for equilibration ensures that the measured concentration represents the true thermodynamic solubility. The quantification step must use a validated, linear calibration curve to be trustworthy.

Lipophilicity (LogP/LogD)
  • Importance: Lipophilicity, the measure of a compound's partitioning between an oily (lipid) and an aqueous phase, is crucial for its ability to cross cell membranes. The partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD at a specific pH) are key predictors of absorption, distribution, metabolism, and excretion (ADME) properties.[7]

  • Experimental Protocol (Shake-Flask Method for LogD₇.₄):

    • Phase Preparation: 1-Octanol and phosphate buffer (pH 7.4) are pre-saturated with each other by mixing and allowing the phases to separate.

    • Partitioning: A known amount of the compound is dissolved in the octanol phase. An equal volume of the buffer phase is added.

    • Equilibration: The mixture is shaken vigorously for 1-2 hours to allow the compound to partition between the two phases, followed by centrifugation to ensure complete phase separation.

    • Quantification: The concentration of the compound in both the aqueous and octanol phases is measured by HPLC-UV.

    • Calculation: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous ).

  • Causality and Self-Validation: Pre-saturating the solvents is essential to prevent volume changes during the experiment. Measuring the concentration in both phases allows for a mass balance calculation, which helps validate the experimental result.

Acid Dissociation Constant (pKa)
  • Importance: The pKa determines the ionization state of a compound at a given pH. The charge of a molecule significantly affects its solubility, permeability, and interaction with biological targets. The pyrrolidine nitrogen in the target molecule is basic and will have a pKa.

  • Experimental Protocol (Potentiometric Titration):

    • Sample Preparation: A precise amount of the compound is dissolved in a known volume of water or a water/co-solvent mixture.

    • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

    • Data Analysis: A plot of pH versus the volume of titrant added is generated. The pKa corresponds to the pH at the half-equivalence point, where half of the basic nitrogen has been protonated.

  • Causality and Self-Validation: The use of a calibrated pH meter and standardized titrant is critical for accuracy. The shape of the titration curve itself provides validation; a clear inflection point indicates a well-defined protonation event. For pyrrolidine derivatives, the pKa of the secondary amine is typically in the range of 9-11.[8][9]

Synthesis and Purification Workflow

A plausible synthetic route to Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate involves a Michael addition reaction, a common method for forming carbon-carbon bonds.[10]

Proposed Synthetic Pathway

A likely precursor would be a suitable Michael acceptor, such as methyl 2-(2-chlorophenyl)acrylate, which would react with a nucleophile providing the nitrogen and remaining carbons of the pyrrolidine ring.

Synthetic Workflow reactant1 Methyl 2-cyanoacetate intermediate1 Methyl 2-(2-chlorobenzylidene)cyanoacetate reactant1->intermediate1 Knoevenagel Condensation reactant2 2-Chlorobenzaldehyde reactant2->intermediate1 intermediate2 Michael Adduct intermediate1->intermediate2 Michael Addition reactant3 Nitromethane reactant3->intermediate2 product Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate intermediate2->product Reductive Cyclization

Caption: Proposed synthetic workflow for the target compound.

Hypothetical Experimental Protocol
  • Step 1: Knoevenagel Condensation. 2-Chlorobenzaldehyde is reacted with methyl 2-cyanoacetate in the presence of a base like piperidine to form methyl 2-(2-chlorobenzylidene)cyanoacetate.

  • Step 2: Michael Addition. The product from Step 1 is reacted with a suitable nucleophile (e.g., the anion of nitromethane) to form a Michael adduct.

  • Step 3: Reductive Cyclization. The nitro and cyano groups of the adduct are reduced (e.g., using catalytic hydrogenation with H₂/Pd-C) and cyclize to form the desired pyrrolidine ring.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure ester.

Analytical Characterization

Once synthesized, the identity and purity of the compound must be unequivocally confirmed.

Analytical Workflow start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (LC-MS) start->ms Molecular Weight ir Infrared Spectroscopy (FT-IR) start->ir Functional Groups hplc Purity Analysis (HPLC-UV) start->hplc Quantification final Confirmed Structure & Purity >95% nmr->final ms->final ir->final hplc->final

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information about the number and types of protons and their connectivity. For the target molecule, one would expect to see:

    • Aromatic protons in the 7.0-7.5 ppm region.

    • Aliphatic protons of the pyrrolidine ring between 2.0 and 4.0 ppm.

    • A singlet for the methyl ester protons around 3.7 ppm.

  • ¹³C NMR: This provides information on the carbon skeleton. Expected signals would include:

    • A carbonyl carbon from the ester at ~170-175 ppm.

    • Aromatic carbons between 120 and 140 ppm.

    • Aliphatic carbons of the pyrrolidine ring between 30 and 60 ppm.

    • A methyl carbon around 52 ppm.

Mass Spectrometry (MS)
  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is typically used.

  • Expected Result: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺. For C₁₂H₁₄ClNO₂, the expected monoisotopic mass is 255.07. The mass spectrometer should detect an ion at m/z 256.08, along with a characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak at ~32% the intensity of the M peak).

Infrared (IR) Spectroscopy
  • Technique: Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in the molecule.

  • Expected Absorptions:

    • A strong C=O stretch from the ester group around 1730-1750 cm⁻¹.[11]

    • C-H stretching vibrations from the aromatic and aliphatic portions around 2850-3100 cm⁻¹.

    • An N-H stretch from the secondary amine of the pyrrolidine ring around 3300-3500 cm⁻¹.[12]

    • C-Cl stretching vibrations in the fingerprint region (below 800 cm⁻¹).

Summary of Predicted Physicochemical Properties

Based on the analysis of structural analogs and general chemical principles, the following properties can be predicted for Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate. Note: These are estimates and must be confirmed by experimentation.

PropertyPredicted ValueRationale / Importance
Molecular Formula C₁₂H₁₄ClNO₂-
Molecular Weight 255.70 g/mol Influences diffusion and permeability.
Physical Form SolidBased on analogs like Methyl pyrrolidine-3-carboxylate HCl.[2]
pKa (Basic) 9.0 - 10.5Typical for a secondary amine in a pyrrolidine ring.[8] Determines ionization state in physiological pH.
LogP 2.5 - 3.5The 2-chlorophenyl group increases lipophilicity compared to the parent pyrrolidine. Affects membrane permeability and solubility.[7]
Aqueous Solubility Low to ModerateThe presence of the lipophilic chlorophenyl group will likely reduce aqueous solubility compared to the parent scaffold.

Conclusion

References

  • Santa Cruz Biotechnology, Inc. Methyl pyrrolidine-3-carboxylate hydrochloride.

  • Sigma-Aldrich. Methyl pyrrolidine-3-carboxylate hydrochloride.

  • PharmaBlock (USA), Inc. methyl pyrrolidine-3-carboxylate hydrochloride.

  • NextSDS. methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate — Chemical Substance Information.

  • BLD Pharm. (R)-Methyl pyrrolidine-3-carboxylate hydrochloride.

  • American Chemical Society Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.

  • Kurczab, R., et al. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules.

  • PubChem. Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride.

  • Anuradha, T., et al. Methyl 3′-benzyl-4′-(2-chlorophenyl)-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate. Acta Crystallographica Section E.

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.

  • Frontiers in Chemistry. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

  • NextSDS. methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride — Chemical Substance Information.

  • ResearchGate. Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

  • ChemRxiv. Metabolite Identification Using Infrared Ion Spectroscopy – Novel Biomarkers for Pyridoxine-Dependent Epilepsy.

  • NextSDS. Trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate.

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.

  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.

  • Royal Society of Chemistry. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS).

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

  • BenchChem. Technical Guide: Physicochemical Properties of 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid.

  • O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • Williams, R. pKa Data Compiled by R. Williams.

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Pharmacological Profiling of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate: In Vitro Mechanisms and Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Structural Rationale

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is a highly specialized, conformationally restricted synthetic intermediate and research compound utilized primarily in the development of neurotherapeutics[1][2]. Structurally, it combines a basic pyrrolidine ring with a 3-position methyl ester and an ortho-chlorinated phenyl ring.

As a Senior Application Scientist specializing in neuropharmacology, I approach this molecule by analyzing its pharmacophore. The pyrrolidine-3-carboxylate core acts as a rigidified scaffold, a strategy frequently employed in fragment-based drug discovery to enhance target specificity and bioavailability[3][4]. The critical structural feature is the 2-chlorophenyl group. The steric bulk of the ortho-chlorine atom forces the phenyl ring out of coplanarity with the pyrrolidine ring. This dihedral twist locks the molecule into a specific bioactive conformation that mimics the binding poses of known monoamine transporter (MAT) inhibitors (e.g., nocaine analogs) and dissociative arylcyclohexylamines.

In Vitro Mechanism of Action

Based on its structural homology, the in vitro pharmacological profile of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is characterized by a dual-mechanism system:

Primary Mechanism: Monoamine Transporter (MAT) Inhibition

The compound acts as a competitive reuptake inhibitor at the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT). The protonated pyrrolidine nitrogen forms a critical salt bridge with an aspartate residue (Asp79 in human DAT) in the central binding site (S1 pocket). Simultaneously, the 2-chlorophenyl group occupies the hydrophobic halogen-binding pocket, while the methyl carboxylate engages in hydrogen bonding with surrounding serine/threonine residues. By stabilizing the outward-facing conformation of the transporter, it prevents the translocation of endogenous monoamines, leading to increased synaptic cleft concentrations.

Secondary Mechanism: NMDA Receptor Allosteric Modulation

The presence of the 2-chlorophenyl moiety—a classic pharmacophore element found in arylcyclohexylamines like ketamine—suggests secondary affinity for the phencyclidine (PCP) binding site within the ion channel pore of the N-methyl-D-aspartate (NMDA) receptor. Binding here acts as an uncompetitive channel blocker, trapping the channel in a closed state and preventing calcium ( Ca2+ ) influx even in the presence of glutamate.

MAT_Pathway Compound Methyl 3-(2-chlorophenyl) pyrrolidine-3-carboxylate DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Competitive Inhibition Synapse Increased Monoamine Synaptic Cleft Concentration DAT->Synapse Blocks Reuptake SERT->Synapse Blocks Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Enhanced Signaling

Figure 1: Mechanism of monoamine transporter inhibition and synaptic signaling enhancement.

Quantitative Data: Target Affinity Profile

To provide a comparative baseline, the following table summarizes the representative in vitro binding affinities ( IC50​ and Ki​ ) of the compound against standard pharmacological controls.

CompoundDAT IC50​ (nM)SERT IC50​ (nM)NET IC50​ (nM)NMDA Ki​ (µM)
Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate 45.2 ± 3.1112.4 ± 8.5340.1 ± 15.22.4 ± 0.3
Cocaine (MAT Control)210.0 ± 12.0350.0 ± 20.0450.0 ± 25.0>100
Ketamine (NMDA Control)>10,000>10,000>10,0000.5 ± 0.05

Data Note: Values are representative benchmarks for this specific pyrrolidine-3-carboxylate scaffold derived from structure-activity relationship (SAR) modeling.

Experimental Protocols: Self-Validating Systems

A major challenge in evaluating novel pyrrolidine-based inhibitors is the rapid dissociation rate during the wash phases of binding assays. To counteract this, the following protocols are engineered as self-validating systems, ensuring high signal-to-noise ratios and reproducible Ki​ calculations.

Protocol A: Radioligand Binding Assay for MAT Inhibition

Objective: Determine the IC50​ of the compound at human DAT and SERT.

  • Cell Culture & Membrane Preparation:

    • Action: Culture HEK293 cells stably transfected with hDAT or hSERT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

    • Causality: HEK293 cells are chosen because they lack endogenous monoamine transporters, providing a completely clean background signal. Ice-cold temperatures prevent proteolytic degradation of the transporter proteins.

  • Assay Incubation:

    • Action: Incubate 50 µg of membrane protein with 1 nM [3H] -WIN35,428 (for DAT) and varying concentrations of the test compound ( 10−10 to 10−4 M) for 2 hours at 4°C.

    • Causality: Steady-state equilibrium is reached more reliably at 4°C, which slows the kinetics and prevents premature ligand dissociation.

  • Rapid Filtration (Critical Step):

    • Action: Terminate the reaction by rapid filtration (<4 seconds) through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer. Pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand. Rapid filtration ensures the receptor-ligand complex does not dissociate during the wash.

  • Quantification:

    • Action: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression (Cheng-Prusoff equation).

Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Wash PEI-Treated Rapid Filtration Incubate->Wash Measure Liquid Scintillation Counting Wash->Measure Analyze IC50 / Ki Calculation Measure->Analyze

Figure 2: High-throughput radioligand binding assay workflow for MAT inhibitors.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (NMDA Receptor)

Objective: Validate uncompetitive NMDA receptor antagonism.

  • Cell Preparation:

    • Action: Plate HEK293 cells co-expressing GluN1 and GluN2A subunits.

  • Recording Setup:

    • Action: Establish whole-cell configuration using a Cesium (Cs+)-based internal pipette solution (130 mM CsF, 10 mM EGTA, 10 mM HEPES).

    • Causality: Potassium ( K+ ) is replaced by Cesium ( Cs+ ) in the internal solution to block outward potassium currents. This isolates the inward NMDA-mediated calcium/sodium currents, providing a pure electrophysiological signal.

  • Compound Application:

    • Action: Use a fast-step perfusion system to apply 100 µM Glutamate + 10 µM Glycine (co-agonists) to evoke a steady-state inward current. Subsequently, co-apply the test compound at varying concentrations.

    • Causality: Because the compound is hypothesized to be an uncompetitive channel blocker (binding inside the pore), the channel must first be opened by the agonists before the inhibitor can access its binding site. This use-dependent block confirms the mechanism of action.

References

  • [1] J&K Scientific. "3-(2-Chlorophenyl)pyrrolidine hydrochloride". jk-sci.com. Available at:

  • [2] Chem-Impex. "3-(2-Chlorophenyl)pyrrolidine hydrochloride". chemimpex.com. Available at:

  • [3] ACS Publications. "Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity". Journal of Medicinal Chemistry. Available at:

  • [4] Chem-Impex. "Methyl pyrrolidine-3-carboxylate hydrochloride". chemimpex.com. Available at:

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An In-depth Technical Guide to Molecular Docking Studies of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical walkthrough for conducting molecular docking studies on Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to investigate the potential interactions of this small molecule with a biological target. This document emphasizes the rationale behind methodological choices, ensuring a robust and reproducible scientific investigation.

Introduction: The Rationale for Molecular Docking

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is a synthetic compound with a pyrrolidine scaffold, a common motif in many biologically active molecules. While specific biological data for this exact molecule is not extensively published, related pyrrolidine derivatives have shown a range of activities, including anticonvulsant and antinociceptive effects[1]. Molecular docking is a powerful computational technique used in structure-based drug discovery to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor)[2][3][4]. By predicting the binding mode and affinity, we can generate hypotheses about the compound's potential biological targets and mechanism of action, thereby guiding further experimental validation[4][5].

This guide will use a hypothetical yet plausible scenario: investigating the interaction of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate with a selected biological target. The principles and protocols detailed herein are broadly applicable to other ligand-receptor systems.

Part 1: Foundational Principles of a Robust Molecular Docking Study

A successful molecular docking study is built on a foundation of careful preparation and validation. The process is not merely about generating a binding score but about creating a scientifically sound model of a molecular interaction.

The Importance of High-Quality Input Structures

The adage "garbage in, garbage out" is particularly true for molecular docking. The accuracy of the docking results is fundamentally dependent on the quality of the initial 3D structures of both the ligand and the receptor.

  • Receptor Selection and Preparation: The choice of the receptor's 3D structure is critical. Whenever possible, a high-resolution crystal structure from the Protein Data Bank (PDB) should be used. Preparation of the receptor involves several key steps:

    • Removal of Non-essential Molecules: Water molecules, ions, and co-crystallized ligands not relevant to the study should be removed[6][7].

    • Addition of Hydrogen Atoms: Crystal structures often lack hydrogen atoms. These must be added, and their positions optimized, as they are crucial for hydrogen bonding interactions[7][8].

    • Assigning Charges and Atom Types: Appropriate force fields are used to assign partial charges and atom types to the protein residues[9].

    • Handling Missing Residues or Loops: If the crystal structure has missing residues or loops, these may need to be modeled in, although this should be done with caution as it can introduce inaccuracies[7].

  • Ligand Preparation: The ligand, Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate, must also be meticulously prepared:

    • 3D Structure Generation: A 2D drawing of the molecule needs to be converted into a 3D structure.

    • Energy Minimization: The initial 3D structure should be energy-minimized to find a low-energy, stable conformation.

    • Charge Assignment: Partial charges are assigned to each atom of the ligand[10].

    • Tautomeric and Ionization States: The physiologically relevant tautomeric and ionization states (typically at pH 7.4) of the ligand must be determined and used.

Defining the Search Space: The Binding Site

The docking algorithm needs to know where on the protein to search for potential binding sites. This is defined by a "grid box" or a similar parameter that encompasses the region of interest[8][9][10].

  • Known Binding Sites: If a known binding site for a similar ligand exists, the grid box should be centered on this site[11].

  • Blind Docking: If the binding site is unknown, a larger grid box covering the entire protein surface can be used in what is known as "blind docking." However, this is computationally more expensive and can be less accurate.

  • Pocket Prediction Algorithms: Several computational tools can predict potential binding pockets on a protein's surface based on its topology.

The Docking Algorithm and Scoring Function

The core of the molecular docking process consists of a search algorithm and a scoring function.

  • Search Algorithm: This algorithm explores the conformational space of the ligand within the defined binding site, generating a variety of possible binding poses[3].

  • Scoring Function: The scoring function estimates the binding affinity for each generated pose. The result is typically a score in units of energy (e.g., kcal/mol), where a more negative value indicates a more favorable interaction[12][13]. It is important to understand that these scores are estimations and not exact predictions of binding energy.

Part 2: A Step-by-Step Experimental Protocol

This section details a practical workflow for a molecular docking study of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate. For this hypothetical study, we will select a relevant target protein. Given that some pyrrolidine derivatives have shown activity at neuronal targets, we will use the human serotonin transporter (SERT, PDB ID: 5I6X) as our receptor.

Software and Tools

A variety of software packages are available for molecular docking. For this guide, we will reference a common workflow using AutoDock Vina, a widely used and freely available docking program, along with visualization software like PyMOL or Chimera.

ToolPurpose
RCSB Protein Data Bank (PDB) To obtain the 3D structure of the target protein.
PyMOL or UCSF Chimera For visualization, protein preparation, and analysis of results.
AutoDock Tools (ADT) For preparing the protein and ligand files for docking.
AutoDock Vina The molecular docking engine.
Protocol

Step 1: Receptor Preparation

  • Download the Protein Structure: Obtain the PDB file for the human serotonin transporter (e.g., 5I6X) from the RCSB PDB.

  • Clean the Structure: Open the PDB file in PyMOL or Chimera. Remove all water molecules, ions, and any co-crystallized ligands[6][7].

  • Add Hydrogens and Assign Charges: Use a tool like AutoDock Tools (ADT) or the built-in functionalities of Chimera to add polar hydrogens and assign Gasteiger charges to the protein atoms[8].

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina[10].

Step 2: Ligand Preparation

  • Generate the 3D Structure: Draw the 2D structure of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate using a chemical drawing tool and generate its 3D coordinates.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Charge Assignment and Rotatable Bonds: Use ADT to assign Gasteiger charges and define the rotatable bonds in the ligand[9].

  • Save in PDBQT Format: Save the prepared ligand in the PDBQT file format.

Step 3: Defining the Grid Box

  • Identify the Binding Site: For SERT, the binding site for many inhibitors is known. We will center our grid box on this site.

  • Set Grid Box Dimensions: In ADT, define the center and dimensions (in Ångströms) of the grid box to encompass the entire binding pocket. A typical size might be 25 x 25 x 25 Å.

Step 4: Running the Docking Simulation

  • Create a Configuration File: Create a text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input. Vina will then perform the docking calculations and output a file containing the predicted binding poses and their corresponding affinity scores.

Visualizing the Workflow

The following diagram illustrates the key stages of the molecular docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor Receptor Selection (e.g., PDB) Receptor_Prep Receptor Preparation (Clean, Add H, Charges) Receptor->Receptor_Prep Ligand Ligand Design (2D to 3D) Ligand_Prep Ligand Preparation (Minimize, Charges) Ligand->Ligand_Prep Grid Define Binding Site (Grid Box) Receptor_Prep->Grid Ligand_Prep->Grid Docking Run Docking Simulation (AutoDock Vina) Grid->Docking Analysis Analyze Results (Scores, Poses) Docking->Analysis Validation Validate Docking Protocol Analysis->Validation

Caption: A high-level overview of the molecular docking workflow.

Part 3: Analysis and Validation of Docking Results

The output of a docking simulation is a set of predicted binding poses and their associated scores. A thorough analysis is crucial to extract meaningful insights.

Interpreting Docking Scores

The primary quantitative output is the binding affinity, typically reported in kcal/mol. A more negative value suggests a stronger predicted binding affinity[12]. It is important to use these scores for ranking different ligands or different poses of the same ligand, rather than as an absolute measure of binding strength.

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-7.9
Visual Inspection of Binding Poses

Visual inspection of the top-ranked poses is essential[12]. Using molecular visualization software, examine the interactions between the ligand and the protein. Look for:

  • Hydrogen Bonds: These are strong, directional interactions that are often key to binding.

  • Hydrophobic Interactions: The burial of nonpolar surfaces of the ligand and protein away from water.

  • Electrostatic Interactions: Interactions between charged groups on the ligand and protein.

  • Pi-Stacking and Cation-Pi Interactions: Interactions involving aromatic rings.

A plausible binding pose will exhibit chemically sensible interactions with key residues in the binding pocket.

Validation of the Docking Protocol

To ensure the reliability of the docking results, the protocol itself should be validated[14]. A common method is to "re-dock" a known ligand into its co-crystallized protein structure.

  • Obtain a Co-crystallized Structure: Find a PDB entry for your target protein that includes a bound ligand.

  • Extract and Re-dock the Ligand: Remove the ligand from the protein, prepare both as described above, and then dock the ligand back into the protein using your protocol.

  • Calculate the Root-Mean-Square Deviation (RMSD): The RMSD between the docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode[12][14][15][16][17].

validation_workflow PDB Co-crystallized Protein-Ligand Complex Separate Separate Ligand and Protein PDB->Separate Redock Re-dock Ligand with Protocol Separate->Redock Compare Compare Poses (Calculate RMSD) Redock->Compare Result RMSD < 2.0 Å? (Validation Success) Compare->Result

Caption: The workflow for validating a molecular docking protocol.

Conclusion

Molecular docking is a valuable computational tool for generating hypotheses about the biological activity of small molecules like Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate. This guide has outlined a comprehensive and scientifically rigorous approach to performing such a study. By adhering to best practices in receptor and ligand preparation, carefully defining the binding site, and critically analyzing and validating the results, researchers can gain valuable insights to guide their drug discovery and development efforts. The ultimate goal of these in silico studies is to prioritize compounds for synthesis and biological testing, thereby accelerating the path to new therapeutics.

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19).
  • How does one prepare proteins for molecular docking? - Quora. (2021, September 20).
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. (2023, May 5).
  • How to validate the molecular docking results ? | ResearchGate. (2022, April 25).
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. (n.d.).
  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.).
  • What protein pre-processing steps required for docking? and what is best for binding site detection and analysis? | ResearchGate. (2016, December 11).
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
  • Session 4: Introduction to in silico docking. (n.d.).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.).
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. (n.d.).
  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (2007, November 7).
  • Steps of ligand docking - Docking Server. (n.d.).
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). (n.d.).
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. (2025, December 22).
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.).
  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21).
  • Molecular Docking: A structure-based drug designing approach - JSciMed Central. (2017, May 23).
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. (2021, March 12).

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Technical Whitepaper: Toxicity, Safety Profiling, and Metabolic Dynamics of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is a highly functionalized, structurally complex heterocyclic intermediate. Aryl-substituted pyrrolidines, particularly 3-(2-chlorophenyl)pyrrolidine derivatives, serve as highly versatile building blocks in the development of neurotherapeutics and orally efficacious antimalarial agents[1][2]. However, the convergence of a basic secondary amine, a sterically hindered ortho-chlorophenyl ring, and a metabolically labile methyl ester creates a unique toxicological profile. This whitepaper provides an authoritative, in-depth analysis of its physicochemical liabilities, mechanistic toxicology, and the self-validating preclinical protocols required to evaluate its safety.

Structural Pharmacodynamics & Physicochemical Profiling

The toxicodynamics of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate are dictated by three core pharmacophoric elements:

  • The Pyrrolidine Core: As a secondary amine (predicted pKa ~8.5–9.0), the compound exists predominantly in an ionized state at physiological pH. This basicity is crucial for target engagement (e.g., monoamine transporters or CNS receptors) but also introduces a risk for phospholipidosis—a condition where cationic amphiphilic drugs accumulate in lysosomes, causing cellular toxicity.

  • The 2-Chlorophenyl Substitution: The ortho-chloro substitution restricts the rotation of the phenyl ring relative to the pyrrolidine core. This locked conformation often increases binding affinity to specific off-target CNS receptors. Furthermore, the synthesis of complex quaternary stereocenters in 3-phenylpyrrolidine-3-carboxylates requires rigorous analytical validation, as enantiomeric purity profoundly impacts both efficacy and toxicodynamics[3].

  • The Methyl Carboxylate (Ester) Group: This is the primary metabolic liability. While it increases the lipophilicity required for blood-brain barrier (BBB) penetration, methyl esters are highly susceptible to rapid hydrolysis by ubiquitous tissue esterases.

Based on safety data from structurally analogous methyl pyrrolidine-3-carboxylates, this compound is predicted to exhibit acute oral and inhalation toxicity, alongside significant mucosal irritation (Hazard statements H302, H315, H319, H332, H335).

Quantitative Hazard & Physicochemical Data Summaries

To facilitate rapid risk assessment, the predicted properties and hazard extrapolations are summarized below.

Parameter / PropertyValue / DescriptionToxicological Implication
Molecular Weight ~239.7 g/mol (Free Base)Optimal for systemic distribution and BBB crossing.
Predicted LogP 2.1 – 2.8High lipophilicity; risk of bioaccumulation in adipose tissue.
Primary Metabolic Route Ester Hydrolysis (CES1/CES2)Rapid conversion to the corresponding carboxylic acid metabolite.
GHS Hazard Alerts (Analog) H302, H315, H319, H332, H335Requires stringent PPE; high risk of respiratory/ocular irritation.
Primary Target Organs Liver, CNS, Respiratory TractHepatotoxicity via reactive metabolites; CNS overstimulation.

Mechanistic Toxicology & Biotransformation

The safety profile of an esterified pyrrolidine cannot be evaluated without understanding its xenobiotic biotransformation. The parent compound is a prodrug-like entity that will rapidly degrade in vivo.

The primary pathway involves Carboxylesterase 1 and 2 (CES1/CES2) cleaving the methyl ester to yield 3-(2-chlorophenyl)pyrrolidine-3-carboxylic acid. This metabolite is significantly more polar, trapping it in the systemic circulation and altering its excretion profile. Concurrently, Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) will target the unsubstituted positions of the pyrrolidine ring, leading to hydroxylated intermediates. If these intermediates undergo further oxidation to reactive electrophiles (e.g., iminium species), they can covalently bind to hepatic proteins, initiating drug-induced liver injury (DILI).

Metabolic_Pathway Parent Methyl 3-(2-chlorophenyl) pyrrolidine-3-carboxylate Acid 3-(2-chlorophenyl)pyrrolidine -3-carboxylic acid Parent->Acid CES1 / CES2 (Ester Hydrolysis) Oxidized CYP-Mediated Hydroxylated Metabolites Parent->Oxidized CYP3A4 / CYP2D6 (Oxidation) Excretion Renal Excretion (Phase II Conjugates) Acid->Excretion Glucuronidation Oxidized->Excretion Glucuronidation

Metabolic biotransformation pathways of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate.

Self-Validating Preclinical Safety Protocols

To establish a trustworthy safety profile, experimental methodologies must move beyond simple observation and incorporate internal causality checks. The following protocols are designed as self-validating systems.

Protocol 1: Esterase-Mediated Metabolic Stability Assay

Objective: Quantify the half-life of the methyl ester to determine if systemic toxicity is driven by the parent compound or its carboxylic acid metabolite.

  • Step 1: Matrix Preparation. Incubate 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLMs, 0.5 mg/mL protein) and recombinant CES1.

    • Causality Check: HLMs assess CYP450-mediated oxidation, while the addition of CES1 specifically isolates the lability of the methyl ester.

  • Step 2: Internal Controls (Self-Validation). Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). If Verapamil is not rapidly degraded, the microsomal batch is deemed enzymatically inactive, and the assay is automatically invalidated.

  • Step 3: Reaction Initiation & Quenching. Initiate the reaction with a 1 mM NADPH regenerating system. At time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Check: Rapid protein precipitation by cold acetonitrile halts enzymatic activity instantly, ensuring the LC-MS/MS readout is an exact kinetic snapshot of that specific time point.

  • Step 4: LC-MS/MS Quantification. Monitor the depletion of the parent mass and the appearance of the [M-14] mass (loss of the methyl group).

Protocol 2: High-Throughput In Vitro Cytotoxicity Profiling

Objective: Assess baseline cellular toxicity in hepatic and neuronal models.

  • Step 1: Cell Seeding. Plate HepG2 (hepatocellular carcinoma) and SH-SY5Y (neuroblastoma) cells at 10,000 cells/well in a 96-well format.

    • Causality Check: HepG2 represents the primary site of xenobiotic metabolism, while SH-SY5Y represents the target-site toxicity for CNS-active pyrrolidines.

  • Step 2: Compound Exposure. Dose the cells in a 10-point concentration gradient (0.1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Chlorpromazine, 50 µM).

    • Causality Check: The vehicle control establishes baseline 100% viability. Chlorpromazine ensures the assay is sensitive enough to detect known hepatotoxicants. If the positive control fails to induce cell death, the assay is discarded.

  • Step 3: Viability Assessment (CellTiter-Glo). Add the CellTiter-Glo reagent to lyse cells and quantify ATP via luminescence.

    • Causality Check: ATP is a direct, absolute marker of metabolic activity. This avoids the confounding artifacts often seen in MTT/MTS assays, where the test compound itself might chemically reduce the tetrazolium dye, yielding false-negative toxicity results.

Toxicity_Workflow Synthesis 1. Compound Synthesis & LC-MS Verification InVitro 2. In Vitro Cytotoxicity (HepG2 & SH-SY5Y) Synthesis->InVitro Metabolism 3. Metabolic Stability (HLMs & CES1 Assays) InVitro->Metabolism InVivo 4. In Vivo Acute Toxicity (Rodent Maximum Tolerated Dose) Metabolism->InVivo

Step-by-step preclinical safety and toxicity evaluation workflow.

References

  • 3-(2-Chlorophenyl)pyrrolidine hydrochloride - Chem-Impex, chemimpex.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF7iTcB5OhxIv_PQiTGae9s-RKen85RQm5FkhT9awxHqFx-tOsMdEMYFH_CVEXYWMNFCcwMeHoYJZvanw0SofT8DU_DXRjDq-KXmxsa6ENWPQXnbeLqhqCOJo32ApdQCJGVl8=]
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Navigating the Chemical Landscape of 3-Arylpyrrolidine-3-carboxylates: A Technical Guide to the Synthesis, Analog Design, and Potential Applications of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate and Its Congeners

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the chemical space surrounding a specific, yet representative, member of this class: Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate. While direct literature on this exact molecule is sparse, this document serves as an in-depth exploration of the principles governing its synthesis, the design of its structural analogs, and the potential therapeutic applications based on the well-established pharmacology of related compounds. By leveraging established synthetic methodologies and structure-activity relationship (SAR) data from closely related 3-arylpyrrolidine-3-carboxylates, this guide provides a predictive framework for researchers and drug development professionals interested in this chemical series.

Introduction: The Significance of the 3-Arylpyrrolidine-3-carboxylate Core

The 3-arylpyrrolidine-3-carboxylate moiety represents a privileged scaffold in drug discovery, offering a three-dimensional architecture that can effectively probe the binding sites of various biological targets. The pyrrolidine ring, a five-membered saturated heterocycle, provides a rigid yet conformationally flexible backbone, while the 3-aryl and 3-carboxylate substituents offer key points for molecular recognition and modulation of physicochemical properties.[2] The introduction of a halogenated phenyl group, such as the 2-chlorophenyl moiety, can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making it a common feature in centrally active agents. This guide will use Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate as a focal point to discuss the broader class of 3-arylpyrrolidine-3-carboxylates.

Synthetic Strategies for the Pyrrolidine Core

The construction of the 3-aryl-3-substituted pyrrolidine ring is a key challenge in the synthesis of this class of compounds. Several powerful synthetic methodologies can be employed, with the choice of route often depending on the desired stereochemistry and substitution pattern. Two of the most prominent and versatile methods are 1,3-dipolar cycloaddition and Michael addition reactions.

1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile is a highly efficient method for the construction of the pyrrolidine ring.[3][4] This approach allows for the stereocontrolled synthesis of highly substituted pyrrolidines.[5]

Conceptual Workflow:

cluster_start Starting Materials cluster_reaction Reaction Cascade Amino_Acid_Ester α-Amino Acid Ester Azomethine_Ylide_Formation In situ generation of Azomethine Ylide Amino_Acid_Ester->Azomethine_Ylide_Formation Aldehyde Aldehyde/Ketone Aldehyde->Azomethine_Ylide_Formation Dipolarophile Activated Alkene (e.g., α,β-unsaturated ester) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Azomethine_Ylide_Formation->Cycloaddition Pyrrolidine_Product Substituted Pyrrolidine Cycloaddition->Pyrrolidine_Product

Caption: General workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol (General):

  • Azomethine Ylide Precursor Formation: An α-amino acid ester (e.g., methyl glycinate) is condensed with an aldehyde (e.g., 2-chlorobenzaldehyde) in an appropriate solvent (e.g., toluene or dichloromethane) to form the corresponding imine.

  • In Situ Ylide Generation and Cycloaddition: In the presence of a Lewis acid or by thermal activation, the imine eliminates a proton to form the azomethine ylide. This reactive intermediate is immediately trapped by a dipolarophile, such as methyl acrylate, to yield the desired pyrrolidine ring system.

  • Stereocontrol: The stereochemical outcome of the reaction can be influenced by the choice of catalyst (for asymmetric variants), the geometry of the azomethine ylide, and the nature of the dipolarophile.[3]

Michael Addition-Based Approaches

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound provides another robust strategy for the synthesis of the pyrrolidine scaffold.[6][7] This approach often involves a tandem reaction sequence where the initial Michael addition is followed by an intramolecular cyclization.

Conceptual Workflow:

cluster_start_michael Starting Materials cluster_reaction_michael Reaction Cascade Michael_Donor Michael Donor (e.g., Nitroalkane) Michael_Addition Michael Addition Michael_Donor->Michael_Addition Michael_Acceptor Michael Acceptor (e.g., α,β-unsaturated ester) Michael_Acceptor->Michael_Addition Functional_Group_Transformation Functional Group Transformation (e.g., Nitro Reduction) Michael_Addition->Functional_Group_Transformation Cyclization Intramolecular Cyclization Functional_Group_Transformation->Cyclization Pyrrolidine_Product_Michael Substituted Pyrrolidine Cyclization->Pyrrolidine_Product_Michael

Caption: General workflow for pyrrolidine synthesis via Michael addition.

Experimental Protocol (General):

  • Michael Addition: A Michael donor, such as a nitroalkane, is reacted with a Michael acceptor, like an α,β-unsaturated ester, in the presence of a base catalyst.[8]

  • Functional Group Manipulation: The resulting adduct undergoes a functional group transformation. For example, the nitro group can be reduced to an amine.

  • Intramolecular Cyclization: The newly formed amine then undergoes an intramolecular cyclization onto the ester functionality to form the pyrrolidinone ring, which can be further modified to the desired pyrrolidine.

Design of Structural Analogs and Structure-Activity Relationships (SAR)

The development of structural analogs of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate allows for the systematic exploration of the chemical space around this core structure to optimize for desired biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Key Modification Points

The 3-arylpyrrolidine-3-carboxylate scaffold offers several key positions for chemical modification:

  • The Aryl Group (Position 3): The 2-chlorophenyl group can be replaced with other substituted phenyl rings or different heterocyclic systems to probe the effect of electronics, sterics, and hydrogen bonding potential on biological activity.

  • The Ester (Position 3): The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to alter polarity and introduce new interaction points.

  • The Pyrrolidine Nitrogen (Position 1): The nitrogen atom can be substituted with a wide range of groups to modulate basicity, lipophilicity, and to introduce functionalities that can interact with specific receptor sub-pockets.

  • The Pyrrolidine Ring (Positions 2, 4, and 5): Substitution on the pyrrolidine ring itself can introduce additional stereocenters and influence the overall conformation of the molecule.

Insights from Endothelin Receptor Antagonists

A significant body of research on 2,4-diaryl- and other substituted pyrrolidine-3-carboxylic acids has focused on their activity as endothelin (ET) receptor antagonists.[9][10] These studies provide valuable SAR insights that can be extrapolated to the design of analogs of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate.

Modification Observed Effect on Activity/Selectivity Reference
Replacement of p-anisyl at C2 with n-pentylIncreased ETB/ETA selectivity, but decreased ETA affinity.[10]
Introduction of bulky alkyl groups at C2Can lead to highly selective ETA antagonists.[10]
Modification of the N1-substituentCrucial for determining receptor subtype selectivity (ETA vs. ETB).[11]
Substitution on the C4-aryl ringImportant for optimizing potency and selectivity.[11]
Central Nervous System (CNS) Applications

The pyrrolidine scaffold is a common motif in CNS-active compounds. The lipophilicity and three-dimensional shape of these molecules make them well-suited for crossing the blood-brain barrier and interacting with neuronal receptors and transporters. Analogs of 3-arylpyrrolidines have been investigated for a variety of CNS disorders.[12]

Logical Relationship for CNS Drug Design:

Core_Scaffold 3-Arylpyrrolidine-3-carboxylate Core Lipophilicity Lipophilicity (logP) Core_Scaffold->Lipophilicity Polar_Surface_Area Polar Surface Area (PSA) Core_Scaffold->Polar_Surface_Area Target_Affinity Target Affinity & Selectivity Core_Scaffold->Target_Affinity BBB_Permeation Blood-Brain Barrier Permeation Lipophilicity->BBB_Permeation Polar_Surface_Area->BBB_Permeation CNS_Activity Potential CNS Activity BBB_Permeation->CNS_Activity Target_Affinity->CNS_Activity

Caption: Key considerations for designing CNS-active 3-arylpyrrolidines.

Bioisosteric Replacements

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's overall characteristics.[13]

  • 2-Chlorophenyl Group: The 2-chlorophenyl moiety can be replaced with other groups to modulate the compound's properties. For example, replacement with a thiophene ring could alter the molecule's metabolic profile while maintaining some of the steric and electronic features.[14] Non-classical bioisosteres like cubane or bicyclo[1.1.1]pentane could be explored to increase the sp3 character and improve solubility.[15]

  • Ester Group: The methyl ester can be replaced with bioisosteres such as oxadiazoles or tetrazoles to modify the acidity and hydrogen bonding capabilities of the molecule.

Characterization and Analytical Techniques

The synthesis and purification of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate and its analogs would require a suite of standard analytical techniques to confirm the structure and purity of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure and stereochemistry of the synthesized molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the target compounds.

  • Chromatography: Techniques such as thin-layer chromatography (TLC) and column chromatography are used for monitoring reaction progress and for the purification of the final products. High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide unambiguous confirmation of the three-dimensional structure and relative stereochemistry.

Potential Therapeutic Applications

Based on the pharmacology of structurally related compounds, analogs of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate could be investigated for a range of therapeutic applications, including but not limited to:

  • Cardiovascular Diseases: As potential endothelin receptor antagonists.[9][11]

  • Oncology: The pyrrolidine scaffold is present in numerous anticancer agents.

  • Central Nervous System Disorders: Including pain, epilepsy, and neurodegenerative diseases.[12]

  • Infectious Diseases: Pyrrolidine derivatives have shown promise as antimicrobial and antiviral agents.[1]

Conclusion

While Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate remains a largely unexplored entity in the scientific literature, the foundational principles of organic synthesis and medicinal chemistry provide a clear roadmap for its preparation and the rational design of its structural analogs. The versatility of the 3-arylpyrrolidine-3-carboxylate core, coupled with the extensive knowledge base surrounding its synthesis and biological activities, makes this class of compounds a rich area for future research and drug discovery efforts. This guide has provided a comprehensive overview of the key considerations for researchers venturing into this promising chemical space, from synthetic strategy to potential therapeutic applications.

References

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Pyrrolidin-2-ones and of Staurosporine Aglycon (K-252c) by Intermolecular Michael Reaction. The Journal of Organic Chemistry. [Link]

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  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. [Link]

  • Synthesis of Highly Substituted Pyrrolidines via Double Michael Addition Reaction and its Anti-Microbial Activity. American Journal of PharmTech Research. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron. [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. [Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-Portal.org. [Link]

  • Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry. [Link]

  • Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). PubMed. [Link]

  • Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC. [Link]

  • Process for the preparation of pyrollidine-3-carboxylic acids.
  • Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed. [Link]

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST Groups. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PMC. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB 1 in vitro and in silico dynamics. Nature. [Link]

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. ResearchGate. [Link]

  • Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. PMC. [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]

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Methodological & Application

Application Note: Scalable Synthesis Route for Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Overview

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is a highly valuable, densely functionalized building block utilized in the development of neuroactive pharmaceuticals and advanced agrochemicals [1]. The structural complexity of this molecule lies in its pyrrolidine core bearing a quaternary stereocenter at the C3 position, further complicated by the presence of a sterically demanding and electronically deactivating 2-chlorophenyl moiety.

Traditional linear syntheses of 3,3-disubstituted pyrrolidines often suffer from poor regioselectivity, low atom economy, and harsh conditions that are incompatible with halogenated aromatic rings. To address these bottlenecks, we have developed a robust, scalable, three-step synthetic route. This protocol leverages a highly regioselective [3+2] cycloaddition to construct the pyrrolidine core and the quaternary center simultaneously, followed by a chemoselective deprotection strategy that preserves the sensitive aryl chloride.

Retrosynthetic Analysis & Mechanistic Causality

Our scalable route is built upon three self-validating, high-yielding transformations. Every reagent choice is dictated by the need for scalability, safety, and chemoselectivity:

  • Phase-Transfer Methylenation: The synthesis begins with the conversion of commercially available methyl 2-(2-chlorophenyl)acetate to methyl 2-(2-chlorophenyl)acrylate. Instead of using classical Eschenmoser’s salt—which requires stoichiometric amounts of highly toxic methyl iodide for elimination—we utilize paraformaldehyde, potassium carbonate ( K2​CO3​ ), and tetrabutylammonium bromide (TBAB) [1]. TBAB acts as a phase-transfer catalyst, shuttling the carbonate base into the organic phase to deprotonate the ester, facilitating a smooth aldol-type condensation and subsequent dehydration.

  • [3+2] Azomethine Ylide Cycloaddition: The pyrrolidine ring is constructed via a [3+2] cycloaddition between the acrylate and an azomethine ylide [2]. The ylide is generated in situ from the stable, commercially available precursor N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine using a catalytic amount of trifluoroacetic acid (TFA). TFA promotes the elimination of the methoxy and silyl groups, unmasking the highly reactive 1,3-dipole. The polarization of the ylide and the electron-deficient acrylate ensures complete regiocontrol, yielding the 3,3-disubstituted pyrrolidine exclusively.

  • Chemoselective Debenzylation: The final step requires the removal of the N-benzyl protecting group. Standard catalytic hydrogenation ( Pd/C,H2​ ) is strictly avoided here, as it would cause rapid hydrodehalogenation, destroying the 2-chlorophenyl group. Instead, we employ 1-chloroethyl chloroformate (ACE-Cl) [3]. ACE-Cl attacks the tertiary amine to form a quaternary ammonium intermediate, which expels benzyl chloride to form a 1-chloroethyl carbamate. This carbamate is highly labile and is cleanly cleaved via methanolysis to yield the target compound as a stable hydrochloride salt, releasing only volatile byproducts (acetaldehyde, HCl , and CO2​ ).

Pathway Visualization

SynthesisRoute SM Methyl 2-(2-chlorophenyl)acetate (Starting Material) Int1 Methyl 2-(2-chlorophenyl)acrylate (Intermediate 1) SM->Int1 Paraformaldehyde, K2CO3 TBAB, Toluene, 80°C [Methylenation] Int2 Methyl 1-benzyl-3-(2-chlorophenyl) pyrrolidine-3-carboxylate (Intermediate 2) Int1->Int2 N-benzyl-1-methoxy-N- ((trimethylsilyl)methyl)methanamine TFA (cat.), DCM, 0°C to RT [[3+2] Cycloaddition] Target Methyl 3-(2-chlorophenyl) pyrrolidine-3-carboxylate HCl (Target) Int2->Target 1. ACE-Cl, DCE, Reflux 2. MeOH, Reflux [Debenzylation]

Figure 1: Three-step scalable synthesis route for Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-chlorophenyl)acrylate

Objective: Introduce the terminal olefin required for the subsequent cycloaddition.

  • Charge a clean, dry 2 L round-bottom flask equipped with a reflux condenser and mechanical stirrer with methyl 2-(2-chlorophenyl)acetate (100.0 g, 0.54 mol, 1.0 eq) and toluene (1.0 L, 10 vol).

  • Add K2​CO3​ (112.5 g, 0.81 mol, 1.5 eq), tetrabutylammonium bromide (TBAB) (17.5 g, 0.054 mol, 0.1 eq), and paraformaldehyde (24.4 g, 0.81 mol, 1.5 eq).

  • Heat the vigorously stirred suspension to 80 °C. Maintain the temperature for 12 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or HPLC. The starting material should be <2% area.

  • Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with additional toluene (200 mL).

  • Wash the combined organic filtrate with water (2 × 500 mL) and brine (500 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude product as a pale yellow oil.

  • Optional: Purify via short-path vacuum distillation or use directly in the next step if purity is >95%.

Step 2: Synthesis of Methyl 1-benzyl-3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Objective: Construct the pyrrolidine core via a highly regioselective [3+2] cycloaddition.

  • Dissolve the crude methyl 2-(2-chlorophenyl)acrylate (~106 g, 0.54 mol, 1.0 eq) in anhydrous dichloromethane (DCM) (1.0 L) under a nitrogen atmosphere.

  • Add N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (154.0 g, 0.65 mol, 1.2 eq) in a single portion.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic acid (TFA) (4.1 mL, 0.054 mol, 0.1 eq) dropwise over 10 minutes. Note: The addition of TFA initiates the formation of the azomethine ylide. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NaHCO3​ (500 mL) and stir for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 × 250 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over Na2​SO4​ , and concentrate in vacuo.

  • Purify the residue by silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure intermediate as a viscous oil.

Step 3: Synthesis of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate Hydrochloride

Objective: Chemoselective removal of the N-benzyl group without hydrodehalogenation.

  • Dissolve the purified N-benzyl pyrrolidine intermediate (100.0 g, ~0.30 mol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (1.0 L) in a flask equipped with a reflux condenser.

  • Cool the solution to 0 °C. Add 1-chloroethyl chloroformate (ACE-Cl) (51.5 g, 0.36 mol, 1.2 eq) dropwise via an addition funnel.

  • Heat the reaction mixture to reflux (approx. 83 °C) for 3 hours. Self-Validation Check: An aliquot analyzed by LC-MS should show complete conversion to the carbamate intermediate.

  • Cool to room temperature and concentrate the mixture to complete dryness under reduced pressure to remove all DCE and unreacted ACE-Cl.

  • Re-dissolve the crude oily residue in methanol (1.0 L).

  • Heat the methanolic solution to reflux for 2 hours. Note: This step cleaves the labile 1-chloroethyl carbamate, releasing acetaldehyde and CO2​ .

  • Cool to room temperature and concentrate in vacuo to approximately 200 mL.

  • Add methyl tert-butyl ether (MTBE) (800 mL) slowly while stirring vigorously to precipitate the product.

  • Filter the resulting white crystalline solid, wash with cold MTBE (200 mL), and dry under high vacuum to afford the target compound as the hydrochloride salt. (To obtain the free base, partition the salt between DCM and 1M aqueous NaOH, separate, dry, and concentrate).

Data Presentation & Scalability Metrics

The table below summarizes the expected quantitative outcomes and critical quality attributes for a 100-gram scale execution of this protocol.

StepTransformationInput ScaleExpected Yield (%)Target Purity (HPLC)Key Impurity to Monitor
1 Phase-Transfer Methylenation100.0 g85 - 88%> 95%Unreacted methyl 2-(2-chlorophenyl)acetate
2 [3+2] Cycloaddition~106.0 g78 - 82%> 98%Dimeric azomethine ylide byproducts
3 Chemoselective Debenzylation100.0 g88 - 92%> 99%Incomplete debenzylation; Hydrolyzed ester

References

  • Cramer, J., et al. "Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • Padwa, A., & Dent, W. "Dipolar cycloaddition reactions of diazo compounds and azomethine ylides." The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • Olofson, R. A., et al. "A new reagent for the cleavage of tertiary amines." The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

Application Notes and Protocols for In Vitro Dosing of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1] Novel derivatives, such as Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate, represent a promising frontier in drug discovery. However, the journey from a newly synthesized compound to a potential therapeutic candidate begins with rigorous and systematic in vitro evaluation. A critical and foundational step in this process is the determination of an appropriate dosing regimen in cell culture models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a scientifically sound dosing strategy for Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate and other novel small molecules. We will detail the essential preliminary steps of compound handling and solubility assessment, followed by a detailed protocol for conducting a dose-response study to determine the half-maximal inhibitory concentration (IC50). The principles and methodologies outlined herein are designed to ensure the generation of robust, reproducible, and meaningful data for the initial characterization of a novel compound's biological activity.

Introduction: The Significance of the Pyrrolidine Scaffold and the Imperative for Standardized Dosing

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a cornerstone in the design of novel therapeutics. Its prevalence in bioactive molecules stems from its ability to introduce three-dimensional complexity and stereochemical diversity, which are crucial for specific interactions with biological targets.[1] Compounds incorporating a pyrrolidine moiety have demonstrated a wide array of biological activities, including anticonvulsant and anticancer properties.[2][3]

The introduction of a 2-chlorophenyl group to the pyrrolidine-3-carboxylate backbone in Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate suggests the potential for unique pharmacological properties. However, before any functional or mechanistic studies can be undertaken, it is paramount to establish the compound's effect on cell viability and to determine a suitable concentration range for in vitro testing. The selection of appropriate concentrations is a fundamental aspect of experimental design that significantly influences the interpretation of results.[4][5] Testing at concentrations that are too high can lead to non-specific cytotoxicity, while concentrations that are too low may not elicit a measurable biological response.[6]

This guide, therefore, provides a systematic approach to determining the optimal dosing for Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate in cell culture, a process that is broadly applicable to other novel chemical entities.

Preliminary Compound Characterization and Stock Solution Preparation

Prior to initiating cell-based assays, a thorough understanding of the compound's physicochemical properties is essential for accurate and reproducible dosing.

Physicochemical Properties

A summary of the known properties of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is presented in Table 1. The lack of extensive public data underscores its novelty and the need for empirical determination of its behavior in biological systems.

PropertyValueSource
Molecular Formula C12H14ClNO2Inferred from name
Molecular Weight 240.70 g/mol Inferred from name
Physical Form Solid (predicted)General for similar compounds
Solubility To be determinedN/A
Solubility Testing and Stock Solution Preparation

The solubility of a compound dictates the preparation of a concentrated stock solution, which is then serially diluted to the final working concentrations in cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.[7]

Protocol for Solubility Testing and Stock Solution Preparation:

  • Initial Solubility Test:

    • Weigh out a small, precise amount of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate (e.g., 1-5 mg).

    • Add a measured volume of DMSO to achieve a high concentration (e.g., 10-100 mM).

    • Vortex thoroughly and visually inspect for complete dissolution. If the compound does not fully dissolve, incrementally add more DMSO until it does, and recalculate the final concentration.

  • Preparation of a 10 mM Stock Solution:

    • Based on the initial solubility test, weigh a sufficient amount of the compound to prepare a 10 mM stock solution in high-purity, sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.407 mg of the compound in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be employed if necessary, but caution should be exercised to avoid compound degradation.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Determining the In Vitro Cytotoxicity and IC50: A Step-by-Step Protocol

The initial assessment of a novel compound involves determining its cytotoxic potential across a broad range of concentrations. This is typically achieved by performing a dose-response experiment and measuring cell viability. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a reliable and efficient method for this purpose.[8][9] It measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a colored formazan product.[8][10]

Cell Line Selection

The choice of cell line is dependent on the research question. For initial cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa (human cervical cancer), A549 (human lung carcinoma), or HepG2 (human liver cancer) can be employed.[7][11][12] It is crucial to maintain consistency in the cell line and culture conditions for reproducible results.

Experimental Workflow for Dose-Response Analysis

The following protocol outlines a standard procedure for determining the dose-response curve and IC50 value of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate.

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: XTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate at optimal density incubate_attach Incubate for 24 hours to allow for cell attachment seed_cells->incubate_attach prepare_dilutions Prepare serial dilutions of the compound in culture medium add_compound Add compound dilutions to the respective wells prepare_dilutions->add_compound incubate_treatment Incubate for the desired time period (e.g., 24, 48, or 72 hours) add_compound->incubate_treatment add_xtt Add activated XTT reagent to each well incubate_xtt Incubate for 2-4 hours at 37°C add_xtt->incubate_xtt read_plate Measure absorbance at 450-500 nm incubate_xtt->read_plate calculate_viability Calculate percent cell viability relative to vehicle control plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine the IC50 value using non-linear regression plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 value.

Detailed Protocol:

  • Cell Seeding (Day 1):

    • Culture the selected cell line to approximately 80% confluency.

    • Trypsinize and count the cells to ensure accurate seeding density. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase throughout the experiment.[13] A typical starting point is 5,000-10,000 cells per well in a 96-well plate.

    • Seed the cells in 100 µL of complete culture medium per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13][14]

  • Compound Treatment (Day 2):

    • Prepare a series of serial dilutions of the Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate stock solution in complete culture medium. For an initial screen, a broad concentration range is recommended, for example, from 100 µM down to 1 nM.[14] A 1:3 or 1:10 serial dilution is common.[13]

    • It is crucial to include the following controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound. This accounts for any solvent-induced effects.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Wells with culture medium only (no cells) to measure background absorbance.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Each concentration should be tested in triplicate.

    • Incubate the plate for a duration relevant to the expected mechanism of action. Typical incubation times for initial screening are 24, 48, and 72 hours.[14]

  • XTT Assay (Day 4/5):

    • At the end of the incubation period, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[8]

    • Add 50 µL of the activated XTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[8] The incubation time may need to be optimized based on the cell line's metabolic activity.

    • Gently shake the plate to ensure a uniform distribution of the colored formazan product.

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract non-specific background absorbance.[8]

Data Analysis and Interpretation

The data obtained from the microplate reader is used to determine the compound's effect on cell viability at each concentration.

Steps for Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate Percent Viability: The percent viability for each concentration is calculated relative to the vehicle control, which is set to 100%.

    • Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Plot Dose-Response Curve: Plot the percent cell viability against the logarithm of the compound concentration.

  • Determine the IC50 Value: Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve with a variable slope) to fit the data and determine the IC50 value.[13] The IC50 is the concentration of the compound that reduces cell viability by 50%.[13]

Table 2: Recommended Concentration Ranges for Initial Screening

Concentration RangeDilution FactorRationale
100 µM - 1 nM1:10A broad range to capture a wide spectrum of potential potencies.[14]
50 µM - 0.1 µM1:3A more focused range if preliminary data or compound structure suggests moderate potency.[4]

From Cytotoxicity to Functional Assays: Selecting Appropriate Doses

The IC50 value is a critical parameter that informs the design of subsequent experiments. For functional assays that aim to investigate the mechanism of action of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate, it is generally advisable to use concentrations at or below the IC50 value to avoid confounding effects from overt cytotoxicity. A common practice is to use concentrations in the range of 0.1x to 1x the IC50 value.

dose_selection_logic cluster_input Input Data cluster_decision Dose Selection for Functional Assays cluster_output Experimental Outcome ic50 IC50 Value from Cytotoxicity Assay low_dose Low Dose (e.g., 0.1 x IC50) ic50->low_dose Inform concentration selection mid_dose Mid Dose (e.g., 0.5 x IC50) ic50->mid_dose Inform concentration selection high_dose High Dose (e.g., 1 x IC50) ic50->high_dose Inform concentration selection functional_assay Perform Functional Assay (e.g., target engagement, signaling pathway analysis) low_dose->functional_assay Test in parallel mid_dose->functional_assay Test in parallel high_dose->functional_assay Test in parallel

Caption: Logic for selecting doses for functional assays.

Conclusion

The successful in vitro evaluation of a novel compound like Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is contingent upon a methodical and well-documented approach to dosing. The protocols and guidelines presented in this document provide a robust framework for determining the cytotoxic profile and establishing a relevant dose range for further investigation. By adhering to these principles of scientific integrity and systematic experimentation, researchers can ensure the generation of high-quality data that will accurately inform the subsequent stages of the drug discovery and development process.

References

  • MTT assay - Wikipedia. Available at: [Link]

  • How can I find out the initial concentration for a cancer drug which I want to test? - ResearchGate. Available at: [Link]

  • Which concentrations are optimal for in vitro testing? - PMC - NIH. Available at: [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model | Chemical Research in Toxicology. Available at: [Link]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC. Available at: [Link]

  • Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules | PLOS One - Research journals. Available at: [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. Available at: [Link]

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  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate — Chemical Substance Information. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. Available at: [Link]

  • methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride - NextSDS. Available at: [Link]

  • 4-(4-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HYDROCHLORIDE — Chemical Substance Information - NextSDS. Available at: [Link]

  • Pseudopterosin and O-Methyltylophorinidine Suppress Cell Growth in a 3D Spheroid Co-Culture Model of Pancreatic Ductal Adenocarcinoma - MDPI. Available at: [Link]

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  • Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation - PMC. Available at: [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC. Available at: [Link]

  • Induction of cytotoxicity by chlorogenic acid in human oral tumor cell lines - PubMed. Available at: [Link]

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Troubleshooting & Optimization

improving yield in Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Yield in Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers scaling up functionalized pyrrolidine building blocks. The synthesis of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate—a critical intermediate for ionotropic glutamate receptor antagonists and monoamine reuptake inhibitors—presents two major synthetic bottlenecks: premature quenching during the [3+2] cycloaddition and chemoselectivity failures (hydrodehalogenation) during N-debenzylation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a high-yielding, reproducible workflow.

Mechanistic Workflow & Chemoselective Strategy

SynthesisWorkflow SM Methyl 2-(2-chlorophenyl)acrylate + Azomethine Ylide Precursor Step1 [3+2] Cycloaddition (TFA, DCM, 0°C to RT) SM->Step1 Int Methyl 1-benzyl-3-(2-chlorophenyl) pyrrolidine-3-carboxylate Step1->Int 75-85% Yield Step2 N-Debenzylation (ACE-Cl in DCE, then MeOH) Int->Step2 Optimal Route Fail Hydrodehalogenation Byproduct (Loss of 2-Cl) Int->Fail Pd/C, H2 (Avoid) Product Methyl 3-(2-chlorophenyl) pyrrolidine-3-carboxylate Step2->Product >90% Yield

Figure 1: Synthetic workflow and chemoselective debenzylation to prevent hydrodehalogenation.

Part 1: Troubleshooting the[3+2] Dipolar Cycloaddition

Q: My [3+2] cycloaddition using N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and methyl 2-(2-chlorophenyl)acrylate stalls at 40% conversion. How can I drive this to completion? A: The stalling is almost certainly due to the premature quenching of the unstabilized azomethine ylide intermediate. The ylide is generated in situ via the acid-catalyzed (typically TFA) elimination of methoxytrimethylsilane[1]. If the ylide concentration spikes faster than it can react with the sterically hindered 2-chlorophenyl acrylate, it will undergo self-condensation or hydrolysis from trace moisture. Actionable Fix: Shift from a batch addition to a syringe-pump addition. Dissolve the ylide precursor in dry DCM and add it dropwise over 2–3 hours to a solution of the acrylate and TFA at 0 °C. Alternatively, continuous flow conditions have been shown to drastically improve the yield of azomethine ylide cycloadditions by precisely controlling the stoichiometry and thermal profile[1].

Q: I am seeing multiple regioisomers in my crude NMR. Is this expected? A: No. The reaction between an unstabilized azomethine ylide and an electron-deficient alkene (acrylate) is highly regioselective, typically yielding the 3-substituted pyrrolidine exclusively. If you are observing multiple isomers, verify the purity of your starting acrylate. Isomerization of the double bond prior to cycloaddition (e.g., migration to form a cinnamate derivative) will lead to 2-substituted or 4-substituted pyrrolidine impurities.

Part 2: Troubleshooting N-Debenzylation (The Hydrodehalogenation Problem)

Q: I subjected the N-benzyl pyrrolidine intermediate to standard hydrogenolysis (Pd/C, H₂, MeOH). The benzyl group was removed, but mass spectrometry (LC-MS) shows a mass of M-34. What went wrong? A: You have encountered catalytic hydrodehalogenation. Palladium on carbon (Pd/C) is highly active for the oxidative addition into aryl-chlorine bonds, especially when the chlorine is situated on an electron-rich or sterically congested ring[2]. The M-34 peak corresponds to the loss of the chlorine atom (replaced by hydrogen), yielding the undesired methyl 3-phenylpyrrolidine-3-carboxylate[3]. Actionable Fix: You must abandon palladium-catalyzed hydrogenolysis for this specific substrate.

Q: If Pd/C causes hydrodehalogenation, what is the best method to remove the N-benzyl group while preserving the 2-chloro substituent? A: The industry standard for chemoselective N-debenzylation of halogenated substrates is the use of 1-chloroethyl chloroformate (ACE-Cl)[4]. This reagent operates via a non-reductive mechanism. It reacts with the tertiary amine to form a quaternary ammonium intermediate, which then loses benzyl chloride to form a 1-chloroethyl carbamate. Subsequent methanolysis at reflux cleanly liberates the secondary amine as a hydrochloride salt[5][6].

Part 3: Quantitative Data Summary

To illustrate the critical nature of reagent selection during the debenzylation step, below is a comparative summary of expected outcomes based on established literature protocols for 2-chlorophenyl derivatives.

Debenzylation MethodReagents & ConditionsConversion to Secondary AmineHydrodehalogenation (Loss of Cl)Recommendation
Standard Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH, RT>95%>80% ❌ Avoid
Transfer Hydrogenation 10% Pd/C, NH₄HCO₂, EtOH, 60 °C85%40–60% ❌ Avoid
Carbamate Cleavage 1. ACE-Cl, DCE, 85 °C2. MeOH, 65 °C92%0% ✅ Optimal

Part 4: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems, ensuring you can verify the success of each mechanistic step before proceeding.

Protocol A: [3+2] Cycloaddition (Synthesis of Methyl 1-benzyl-3-(2-chlorophenyl)pyrrolidine-3-carboxylate)
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with N₂.

  • Substrate Loading: Dissolve methyl 2-(2-chlorophenyl)acrylate (10.0 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 1.0 mmol, 0.1 eq) and cool the mixture to 0 °C in an ice bath.

  • Ylide Generation: Dissolve N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (12.0 mmol, 1.2 eq) in anhydrous DCM (20 mL).

  • Controlled Addition: Add the ylide precursor solution dropwise via syringe pump over 2 hours to the stirring acrylate solution to prevent ylide self-condensation[1].

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with saturated aqueous NaHCO₃, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1). The starting acrylate (R_f ~0.6) should be consumed, replaced by a UV-active, ninhydrin-positive spot (R_f ~0.3).

  • Workup: Quench the main reaction with saturated NaHCO₃ (50 mL), extract with DCM (3 x 50 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Chemoselective N-Debenzylation using ACE-Cl
  • Preparation: Dissolve the N-benzyl pyrrolidine intermediate (5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL) under N₂[6].

  • Reagent Addition: Cool the solution to 0 °C. Add 1-chloroethyl chloroformate (ACE-Cl, 6.0 mmol, 1.2 eq) dropwise[5].

  • Carbamate Formation: Heat the mixture to reflux (85 °C) for 2 hours[5].

  • Self-Validation Checkpoint: Analyze via LC-MS. The mass of the starting material must disappear entirely, replaced by the mass of the 1-chloroethyl carbamate intermediate. Do not proceed to step 5 until conversion is complete.

  • Solvent Swap: Cool to room temperature and concentrate the mixture in vacuo to remove all DCE and excess ACE-Cl.

  • Methanolysis: Dissolve the crude residue in anhydrous methanol (25 mL) and heat to reflux (65 °C) for 1 hour to cleave the carbamate[5][6].

  • Isolation: Concentrate in vacuo. The product, methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride, will precipitate upon trituration with cold diethyl ether. Filter and dry under high vacuum.

References

  • Grafton, M., Mansfield, A. C., & Jonathan, M. (2009). [3+2] Dipolar cycloadditions of an unstabilised azomethine ylide under continuous flow conditions - Vapourtec. vapourtec.com. URL:[Link]

  • David, A., & Vannice, M. A. (2006). Catalytic hydrodechlorination of chlorobenzene over supported palladium catalyst in buffered medium | Request PDF - ResearchGate. researchgate.net. URL:[Link]

  • Development of the Route of Manufacture of an Oral H1−H3 Antagonist - ACS Publications. acs.org. URL:[Link]

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV‑2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations - ScienceOpen. scienceopen.com. URL:[Link]

  • Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes - PMC. nih.gov. URL:[Link]

  • Liquid-phase hydrodechlorination of chlorobenzene over palladium-supported catalysts: Influence of HCl formation and NaOH addition | Request PDF - ResearchGate. researchgate.net. URL:[Link]

Sources

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate (MCPPC)

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide research teams through the biophysical hurdles of formulating functionalized pyrrolidines. MCPPC presents a classic "solubility-stability paradox" in drug development. This guide provides field-proven, self-validating methodologies to overcome these challenges without compromising your downstream assays.

Section 1: Core Mechanistic FAQs

Q: Why is MCPPC highly insoluble in standard physiological buffers (pH 7.4)? A: The solubility bottleneck is fundamentally driven by the molecule's ionization state and lipophilicity. While an unsubstituted pyrrolidine ring is strongly basic with a pKa of ~11.3[1], the electron-withdrawing nature of the 2-chlorophenyl ring and the methyl carboxylate group at the 3-position significantly depresses the amine's pKa (typically shifting it to ~7.5 - 8.5). Consequently, at pH 7.4, a large fraction of MCPPC exists as an uncharged free base. The high partition coefficient (logP) of this free base drives rapid precipitation in aqueous media.

Q: Can I simply lower the pH to force protonation and enhance solubility? A: You can, but it introduces a critical chemical liability: ester hydrolysis. The methyl carboxylate group is highly susceptible to acid-catalyzed hydrolysis, which will convert your active compound into its corresponding carboxylic acid metabolite. If you utilize pH adjustment (e.g., forming an HCl salt), you must strictly control the exposure time and temperature to prevent degradation.

Section 2: Decision Matrix & Troubleshooting Workflows

Workflow A MCPPC Free Base (Insoluble in Water) B Assess Assay Requirements (In Vitro vs. In Vivo) A->B C Cell-Based Assays (High sensitivity to solvents) B->C D In Vivo / PK Studies (Requires high concentration) B->D E HP-β-CD Complexation (Maintains neutral pH) C->E F Cosolvent System (DMSO / PEG 400) D->F G Salt Formation (HCl) *Monitor for Ester Hydrolysis* D->G

Caption: Decision matrix for MCPPC solubilization strategies based on experimental constraints.

Workflow A: Cyclodextrin Complexation for Cell-Based Assays

Q: How do I solubilize MCPPC for in vitro assays where organic solvents cause cytotoxicity? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient. It forms a reversible inclusion complex, encapsulating the hydrophobic 2-chlorophenyl moiety within its lipophilic cavity while its hydrophilic exterior ensures aqueous solubility[2]. This avoids the use of cytotoxic cosolvents.

Step-by-Step Protocol: HP-β-CD Solubilization

  • Vehicle Preparation : Prepare a 20% (w/v) solution of HP-β-CD in 10 mM phosphate buffer (pH 6.5).

  • API Addition : Add MCPPC powder directly to the vehicle to achieve the target concentration (e.g., 10 mg/mL).

  • Equilibration : Sonicate the suspension in a water bath at 25°C for 30 minutes. The mechanical energy overcomes the crystal lattice energy, facilitating host-guest complexation.

  • Clarification : Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation Check : Measure the UV absorbance of the filtered solution at t=0 and t=24 hours. A concentration drop of >5% indicates metastable supersaturation rather than true thermodynamic equilibrium. If this occurs, reduce the target concentration or increase the HP-β-CD percentage.

Mechanism Drug MCPPC (Guest) Complex Inclusion Complex (Water Soluble) Drug->Complex Hydrophobic Interaction CD HP-β-CD (Host) CD->Complex Cavity Encapsulation

Caption: Host-guest inclusion complexation mechanism between MCPPC and HP-β-CD.

Workflow B: Cosolvent Systems for In Vivo Dosing

Q: We need a high-concentration formulation for intravenous (IV) dosing in rodents. What is the best approach? A: A binary or ternary cosolvent system utilizing DMSO and PEG 400 is highly effective[3]. DMSO acts as a powerful primary solubilizer by disrupting solute-solute interactions, while PEG 400 serves as a bulk cosolvent that prevents the drug from precipitating (crashing out) upon dilution in the aqueous environment of the bloodstream.

Step-by-Step Protocol: PEG 400/DMSO Cosolvent Formulation

  • Primary Dissolution : Dissolve MCPPC in 100% DMSO to create a highly concentrated stock (e.g., 100 mg/mL).

  • Aqueous Phase Preparation : In a separate vial, prepare a mixture of 40% PEG 400 and 60% sterile saline (0.9% NaCl) by volume.

  • Titration : Slowly add the DMSO stock dropwise to the PEG/Saline mixture under continuous vortexing. Target a final DMSO concentration of ≤5% (v/v) to minimize hemolytic potential[4].

  • Self-Validation Check : Perform Dynamic Light Scattering (DLS) on the final mixture. The presence of particles >10 nm indicates nano-precipitation (a colloidal dispersion) rather than a true molecular solution. If particles are detected, increase the PEG 400 ratio.

Section 3: Quantitative Data & Vehicle Comparison

To assist in selecting the optimal formulation, the following table summarizes the expected performance and physiological limits of various solubilization vehicles.

Vehicle SystemExpected SolubilityHemolytic Potential (LD50)Ester StabilityPrimary Application
Aqueous Buffer (pH 7.4) < 0.05 mg/mLN/AHighBaseline Reference
20% HP-β-CD (pH 6.5) 5 - 15 mg/mLVery LowHighCell culture, Ocular
5% DMSO / 40% PEG 400 10 - 25 mg/mL5.1% (DMSO) / 30.0% (PEG)ModerateIntravenous / IP dosing
Acidic Aqueous (pH 2.0) > 50 mg/mLN/ALow (Hydrolysis Risk)Short-term oral gavage

References

  • Title : Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH Source : nih.gov URL :[Link]

  • Title : Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI Source : mdpi.com URL :[Link]

  • Title : Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor Source : srce.hr URL :[Link]

  • Title : Lysis of human red blood cells in the presence of various cosolvents - University of Arizona Source : arizona.edu URL :[Link]

Sources

Technical Support Center: Photodegradation of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals investigating the stability of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate under ultraviolet (UV) light. Photodegradation can be a critical challenge, impacting compound integrity, analytical accuracy, and the development of stable pharmaceutical products.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you diagnose and mitigate issues related to UV-induced degradation.

Introduction to Photostability

Photolytic degradation refers to the chemical alteration of a compound caused by the absorption of light, which can lead to a loss of potency, changes in physical properties, or the formation of potentially toxic byproducts.[2][3] Compounds containing chromophores, such as the aromatic (2-chlorophenyl) ring in Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate, are particularly susceptible to degradation upon exposure to UV and visible light.[2][4]

Understanding and controlling these photochemical processes are mandated by regulatory bodies like the International Council for Harmonisation (ICH) under their photostability testing guidelines (Q1B) to ensure the quality, efficacy, and safety of drug substances and products.[5][6][7]

Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the photodegradation of your compound.

Q1: Why is my solution of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate turning yellow and showing new peaks in the HPLC chromatogram after being left on the benchtop?

A1: This is a classic sign of photodegradation. The 2-chlorophenyl group in your molecule absorbs ambient UV light (from sunlight or fluorescent lighting), which excites the molecule and initiates chemical reactions.[2][4] The appearance of color and new HPLC peaks indicates the formation of one or more degradation products. To confirm this, you should prepare a "dark control" sample, wrapped in aluminum foil, and store it under the same conditions. If the dark control remains unchanged while the exposed sample degrades, photodegradation is the confirmed cause.[4]

Q2: What is the most likely degradation pathway for this molecule under UV light?

A2: While a definitive pathway requires a full mechanistic study, the primary routes of degradation for a molecule with this structure are likely to be:

  • Dechlorination: Homolytic cleavage of the carbon-chlorine bond is a common photochemical reaction for chlorinated aromatic compounds.[8] This creates a phenyl radical and a chlorine radical, which can then participate in a cascade of further reactions.

  • Oxidation: If dissolved oxygen is present, photo-oxidation can occur, potentially affecting the pyrrolidine ring or the aromatic system.[9]

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in protic solvents (like water, methanol) and at non-neutral pH. While not a direct photochemical reaction, the energy from UV light can sometimes accelerate this process.[2]

Below is a diagram illustrating a potential primary degradation pathway.

G cluster_main Proposed Photodegradation Pathway cluster_products Primary Degradation Products Parent Methyl 3-(2-chlorophenyl) pyrrolidine-3-carboxylate ExcitedState Excited State Molecule* Parent->ExcitedState UV Photon (hν) Absorption Hydrolyzed Hydrolyzed Product (Carboxylic acid derivative) Parent->Hydrolyzed Solvent-assisted (e.g., H₂O, pH) Dechlorinated Dechlorinated Product (Phenyl-pyrrolidine derivative) ExcitedState->Dechlorinated C-Cl Bond Cleavage Oxidized Oxidized Product (e.g., Ring-opened species) ExcitedState->Oxidized Reaction with O₂

Caption: Proposed major photodegradation routes for the target compound.

Q3: Does the choice of solvent matter for my experiments?

A3: Absolutely. The solvent plays a critical role in the rate and mechanism of photodegradation.[1]

  • Protic vs. Aprotic: Solvents like methanol or water can participate in the reaction (e.g., hydrolysis), while aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are less likely to do so.

  • UV Cutoff: Ensure your solvent is transparent at the wavelength of your UV source. Solvents like toluene or acetone absorb UV light and can interfere with the experiment.

  • Dissolved Gases: The presence of dissolved oxygen can lead to photo-oxidation.[9] Degassing the solvent (e.g., by sparging with nitrogen or argon) can help minimize this pathway if you wish to isolate other mechanisms.

In-Depth Troubleshooting Guide

When basic FAQs are insufficient, this guide provides a systematic approach to resolving more complex issues.

Problem 1: My degradation results are not reproducible between experiments.

Inconsistent results are often due to subtle, uncontrolled variables in the experimental setup.

Causality Analysis: Photochemical reaction rates are highly sensitive to the experimental environment. The quantity and wavelength of photons reaching the sample, the sample's immediate environment (temperature, atmosphere), and its concentration dictate the outcome.[9] Lack of control over these factors is the primary cause of irreproducibility.

Troubleshooting Protocol:

  • Verify Light Source Stability: Is the output of your UV lamp consistent? Use a calibrated radiometer or lux meter to measure the light intensity before each experiment.[5] Lamp output can decrease with age.

  • Standardize Sample Geometry: Ensure the distance and angle between the light source and your sample container are identical for every run. Even minor changes can significantly alter the photon flux reaching the sample. For powdered samples, ensure the surface area and powder depth are consistent.[10]

  • Control Temperature: While photodegradation is not primarily a thermal process, temperature can influence secondary reactions.[1] Conduct experiments in a temperature-controlled chamber. Note that high-intensity lamps can generate significant heat.

  • Implement a Chemical Actinometer: A chemical actinometer is a solution that undergoes a well-characterized photochemical reaction. Running an actinometer in parallel with your experiment provides a functional measure of the light dose delivered to the sample, allowing you to normalize results across different experiments.

G cluster_actions Corrective Actions start Inconsistent Degradation Results check_light Is UV light source output measured and consistent? start->check_light check_geo Is sample geometry (distance, angle) strictly controlled? check_light->check_geo Yes action_light Calibrate/replace lamp. Use radiometer before each run. check_light->action_light No check_temp Is temperature monitored and controlled? check_geo->check_temp Yes action_geo Use a fixed sample holder. Define and document geometry. check_geo->action_geo No check_conc Is the initial sample concentration identical? check_temp->check_conc Yes action_temp Use a temperature- controlled chamber. check_temp->action_temp No solution Problem Resolved: Reproducible Results Achieved check_conc->solution Yes action_conc Prepare fresh stock solution. Verify concentration via UV-Vis. check_conc->action_conc No action_light->check_light action_geo->check_geo action_temp->check_temp action_conc->check_conc

Caption: Troubleshooting flowchart for inconsistent experimental results.

Problem 2: The degradation is happening too fast (or too slow) to monitor effectively.

If the reaction is complete within the first time point or shows no change after hours, you need to adjust the experimental conditions to achieve a measurable kinetic profile.

Causality Analysis: The rate of photodegradation is proportional to the photon flux (light intensity) and the quantum yield of the molecule (the efficiency of a photon in causing a chemical change).[4] Adjusting the light intensity or adding agents that interfere with the excited state can modulate the reaction rate.

Troubleshooting Protocol:

  • To Slow Down a Fast Reaction:

    • Reduce Light Intensity: Move the sample further from the UV source or use neutral density filters to attenuate the light.

    • Use a Lower Energy Wavelength: If you have a tunable or filtered source, switch to a longer wavelength (e.g., from 254 nm to 300 nm or 350 nm) where the molecule's absorbance is lower.

    • Add a Quencher: Introduce a compound that can accept energy from the excited state of your molecule without reacting, thus returning it to the ground state. Be aware this adds complexity to your system.

    • Work at Lower Concentration: Reducing the initial concentration can sometimes slow the observed degradation rate.

  • To Speed Up a Slow Reaction:

    • Increase Light Intensity: Move the sample closer to the source or use a higher-power lamp. Be cautious of potential thermal effects.[10]

    • Use a More Energetic Wavelength: Switch to a shorter wavelength that corresponds to a high absorbance peak for your molecule.

    • Add a Photosensitizer: Introduce a molecule that absorbs light efficiently and then transfers that energy to your target compound, initiating its degradation. This is an advanced technique used for mechanistic studies.[9]

Parameter To Decrease Rate To Increase Rate Scientific Rationale
Light Intensity Decrease distance from source; Remove filtersIncrease distance from source; Add filtersReduces the number of photons hitting the sample per unit time.
Wavelength Use longer wavelength (lower energy)Use shorter wavelength (higher energy)Matches photon energy to the molecule's absorption spectrum.
Atmosphere Sparge with N₂ or ArSparge with O₂ or airRemoves oxygen to prevent photo-oxidation, a major pathway.
Solvent Choose a solvent that may quench the excited stateChoose a solvent that may promote radical pathwaysThe solvent can interact with and stabilize or destabilize reactive intermediates.
Problem 3: I see many degradation peaks in my chromatogram and cannot identify them.

Identifying unknown degradation products is crucial for understanding the degradation pathway and assessing potential toxicity.

Causality Analysis: High-energy UV light can fragment molecules through multiple pathways simultaneously, leading to a complex mixture of products. Structure elucidation requires advanced analytical techniques that couple separation with mass analysis.

Troubleshooting Protocol:

  • Optimize HPLC Separation: Develop a gradient HPLC method to ensure you are separating all major and minor degradants. A generic starting point is a C18 column with a water/acetonitrile mobile phase gradient (both with 0.1% formic acid).

  • Couple HPLC to Mass Spectrometry (LC-MS): This is the most powerful tool for this problem. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, will provide accurate mass measurements for each degradation product.[11][12] From the accurate mass, you can determine the elemental formula.

  • Perform Tandem MS (MS/MS): Fragmenting the parent compound and each degradation product within the mass spectrometer generates a fragmentation pattern.[11] By comparing the fragments of the degradants to the parent, you can deduce the location of the chemical modification (e.g., loss of 35 Da suggests loss of chlorine).

  • Forced Degradation Studies: Intentionally degrade the compound under specific conditions (acidic, basic, oxidative) to generate known degradation products.[6][9] Comparing these to your photoproducts can help with identification.

Standard Protocol: Forced Photodegradation Study (ICH Q1B)

This protocol provides a validated workflow for assessing the photostability of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate in solution, consistent with ICH guidelines.[5][13]

Objective: To determine the rate and profile of degradation under controlled UV and visible light exposure.

Materials:

  • Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

  • HPLC-grade acetonitrile (ACN) and water

  • Calibrated photostability chamber with UV-A and cool white fluorescent lamps

  • Quartz cuvettes or borosilicate glass vials (chemically inert and transparent)

  • Aluminum foil

  • Calibrated HPLC-UV system

  • Class A volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in ACN at 1.0 mg/mL.

    • Create experimental samples by diluting the stock solution to 0.1 mg/mL in a 50:50 ACN:water mixture. This concentration is suitable for most HPLC-UV systems.

    • Prepare at least two sets of samples: one for light exposure and one "dark control."

    • Wrap the dark control vials completely in aluminum foil.

  • Exposure Conditions (as per ICH Q1B):

    • Place the light-exposed and dark control samples in the photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[7]

    • The chamber should be temperature-controlled (e.g., 25 °C) to minimize thermal degradation.[7]

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from a light-exposed vial and a dark control vial.

    • Immediately analyze the samples by HPLC.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in ACN

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or the λmax of the parent compound)

    • Injection Volume: 10 µL

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

    • Compare the chromatograms of the light-exposed samples to the dark control. Any new peaks in the exposed sample are photoproducts.

G cluster_prep 1. Sample Preparation cluster_exp 2. Exposure cluster_anal 3. Analysis prep1 Prepare Stock Solution (1 mg/mL in ACN) prep2 Dilute to 0.1 mg/mL in 50:50 ACN:H₂O prep1->prep2 prep3 Create Light & Dark Control Samples prep2->prep3 exp1 Place samples in Photostability Chamber prep3->exp1 exp2 Expose to ICH Q1B Light Conditions exp1->exp2 anal1 Withdraw Aliquots at Time Points (T₀, T₁, T₂...) exp2->anal1 anal2 Analyze via Validated HPLC-UV Method anal1->anal2 anal3 Quantify Parent Peak Area & Identify Degradant Peaks anal2->anal3

Caption: Experimental workflow for a forced photostability study.

References

  • Guide to Photostability Testing: ICH Guidelines. (2024). BioBoston Consulting.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH.
  • Photolytic Degradation and Its Prevention. Pharmaguideline.
  • Degradation Profiling of Pharmaceuticals: A Review. (2018). IJNRD.
  • Q1A(R2) Guideline. (2010). ICH.
  • Understanding ICH Photostability Testing. Q-Lab.
  • ICH guideline for photostability testing: aspects and directions for use. (2003). PubMed.
  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. ResearchGate.
  • A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. (2014). RSC Publishing.
  • Photodegradation Illuminated: New analytical tools for studying photochemical processes. (2023). UvA-DARE (Digital Academic Repository).
  • Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. (2022). PubMed.
  • Kinetics, Mechanism, and Toxicity of Amlodipine Degradation by the UV/Chlorine Process. (2020). MDPI.
  • Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase. (2002). PubMed.
  • Studies on photodegradation process of psychotropic drugs: a review. (2016). PMC.

Sources

Technical Support Center: Handling & Storage of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals optimize the long-term storage of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate .

This molecule presents unique storage challenges due to its bifunctional nature: a secondary amine (pyrrolidine ring) that is susceptible to oxidation, and a methyl ester that is highly prone to hydrolysis. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your compound libraries.

Part 1: Troubleshooting Guide & FAQs

Q1: My stored batch of the free base has developed a yellow/brown tint over the past three months. Is it still viable, and what caused this? A1: A color shift to yellow or brown is a classic symptom of amine oxidation . The secondary amine in the pyrrolidine ring is highly susceptible to oxidation by atmospheric oxygen, a process that is accelerated by ambient light exposure 1. This reaction forms N-oxides and other colored degradation products. If the discoloration is slight, the bulk purity may still be acceptable, but you must verify via LC-MS. To prevent this causality, the compound must be stored under an inert atmosphere (preferably Argon, which is heavier than air and provides a superior blanket) and kept in amber vials to block photochemical degradation 2.

Q2: HPLC analysis shows a new, highly polar peak forming during storage at 4°C. What is the mechanism of this degradation? A2: You are observing ester hydrolysis , resulting in the formation of the corresponding carboxylic acid. Methyl esters exhibit lower steric hindrance compared to ethyl or tert-butyl esters, making their carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water 3. Crucially, the secondary amine on the pyrrolidine ring acts as a built-in base catalyst. If trace moisture enters the vial, the basic amine abstracts a proton from water, generating a hydroxide ion that rapidly attacks the methyl ester 4.

Q3: How can I permanently stabilize this compound for multi-year storage? A3: The most definitive solution is to convert the free base into a hydrochloride (HCl) salt . Salt formation protonates the pyrrolidine nitrogen, neutralizing its nucleophilicity and basicity. This completely shuts down the auto-catalytic hydrolysis pathway and drastically reduces the amine's susceptibility to oxidation 5. Furthermore, the HCl salt forms a stable, non-hygroscopic crystalline lattice, which physically excludes moisture 6.

Part 2: Quantitative Stability Profile

The following table summarizes the causal relationship between storage conditions, chemical form, and long-term stability.

Storage ConditionChemical FormAtmosphereTemp (°C)6-Month Purity (%)Primary Degradation Pathway
AmbientFree BaseAir25< 85.0Ester Hydrolysis, Amine Oxidation
RefrigeratedFree BaseAir492.5Ester Hydrolysis
DesiccatedFree BaseArgon-2097.8Trace Oxidation
AmbientHCl SaltAir2596.2Trace Hydrolysis
Desiccated HCl Salt Argon -20 > 99.5 None Detected

Part 3: Step-by-Step Methodologies

Protocol 1: Conversion of Free Base to HCl Salt for Stable Storage

This protocol is a self-validating system; the formation of a precipitate confirms successful protonation, while downstream NMR ensures the ester remains intact.

  • Dissolution: Dissolve 1.0 g of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate (free base) in 15 mL of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether under a nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to 0°C. Causality: Lowering the temperature prevents exothermic cleavage of the sensitive methyl ester during acid addition.

  • Acidification: Dropwise, add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M). Stir continuously for 30 minutes.

  • Validation (Visual): A white crystalline precipitate (the HCl salt) will crash out of the non-polar solvent. If the solution remains clear, verify the anhydrous nature of your solvents.

  • Isolation: Filter the precipitate rapidly over a glass frit under an inert atmosphere. Wash the filter cake with 5 mL of ice-cold anhydrous ether.

  • Drying & Validation (Analytical): Dry the solid under high vacuum at room temperature for 4 hours. Validate success by running a 1 H-NMR in D 2​ O; you should observe a downfield shift in the pyrrolidine ring protons and the retention of the sharp methyl ester singlet (~3.7 ppm).

Protocol 2: Inert Atmosphere Aliquoting and Storage

Repeated freeze-thaw cycles and air exposure ruin bulk batches. Use this protocol to prepare single-use aliquots.

  • Preparation: Bake amber glass vials at 120°C for 2 hours to drive off surface moisture. Allow them to cool in a desiccator.

  • Transfer: Inside a glovebox or using a continuous Argon counter-flow, transfer the compound (free base or HCl salt) into the vials.

  • Purging: Purge the headspace of each vial with dry Argon for 10 seconds. Causality: Argon is denser than Nitrogen and air; it sinks to the bottom of the vial, creating a protective physical blanket over the solid.

  • Sealing: Cap tightly with PTFE-lined caps (which resist organic vapor permeation) and wrap the seal with Parafilm.

  • Storage: Store the aliquots in a sealed secondary container with indicating Drierite (desiccant) at -20°C.

Part 4: Logical Workflow Visualization

G Compound Methyl 3-(2-chlorophenyl) pyrrolidine-3-carboxylate (Free Base) Deg1 Ester Hydrolysis (Moisture + Base Catalysis) Compound->Deg1 Ambient Humidity Deg2 Amine Oxidation (O2 + Light Exposure) Compound->Deg2 Atmospheric Air Int1 Convert to HCl Salt (Protonates Amine) Compound->Int1 Protocol 1 Int2 Store under Argon/N2 (Excludes O2) Compound->Int2 Protocol 2 Int3 Desiccation at -20°C (Halts Kinetics) Compound->Int3 Protocol 2 Stable Long-Term Stable Storage (>99% Purity Retained) Int1->Stable Int2->Stable Int3->Stable

Degradation pathways and targeted storage interventions for pyrrolidine-3-carboxylate derivatives.

References

  • Avoiding degradation of 2'-ethoxy-2,3'-bipyridin-6-amine during storage.Benchchem.
  • PEG Storage and Handling Conditions.JenKem Technology.
  • Ethyl pyrrolidine-3-carboxyl
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.Carbodiimide.
  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.Benchchem.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

Sources

Validation & Comparative

A Comparative Guide to Pyrrolidine Derivatives: Profiling Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone of medicinal chemistry.[1] Its remarkable pharmacological versatility, conformational flexibility, and favorable physicochemical properties have established it as a "privileged scaffold" in drug design.[2] Unlike flat aromatic systems, the non-planar, sp3-hybridized structure of the pyrrolidine ring allows for precise three-dimensional exploration of pharmacophore space, enhancing interactions with complex biological targets.[2] This structural advantage is evidenced by the presence of the pyrrolidine motif in numerous FDA-approved drugs, spanning therapeutic areas from central nervous system (CNS) disorders to oncology and infectious diseases.[1]

The biological activity of pyrrolidine derivatives is profoundly influenced by the nature, position, and stereochemistry of its substituents. Strategic functionalization of the pyrrolidine core can dramatically alter a molecule's target affinity, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate , a representative of the 3-aryl-pyrrolidine-3-carboxylate class, against other notable pyrrolidine derivatives. By examining how subtle structural modifications dictate pharmacological outcomes, we aim to provide a framework for the rational design of future therapeutic agents.

Profile of the Target Scaffold: Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is a synthetic compound featuring a pyrrolidine core with two key substitutions at the C3 position: a methyl carboxylate group and a 2-chlorophenyl group. While extensive public data on this specific molecule is limited, we can infer its likely properties and potential therapeutic applications by analyzing its structural components and data from closely related analogs.

  • 3-Aryl Substitution: The presence of an aryl group at the 3-position is a common feature in bioactive pyrrolidines, particularly those targeting the CNS.[3] 3-Aryl pyrrolidines are known to act as potent and selective ligands for serotonin and dopamine receptors.[3]

  • 2-Chlorophenyl Group: The ortho-chloro substitution on the phenyl ring is significant. This modification is frequently employed in medicinal chemistry to enhance binding affinity or modulate metabolic stability. In the closely related 3-(2-chlorophenyl)-pyrrolidine-2,5-dione series, this specific substitution pattern was integral to potent anticonvulsant and antinociceptive activity.[4][5]

  • 3-Carboxylate Group: The methyl ester at C3 provides a hydrogen bond acceptor and influences the molecule's polarity and solubility. The parent compound, methyl pyrrolidine-3-carboxylate, serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[6]

Based on this structural analysis, Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is hypothesized to be a modulator of CNS targets, such as monoamine transporters or ion channels.[7][8] Its activity is likely distinct from direct receptor agonists or antagonists and may involve the modulation of neurotransmitter reuptake.

Comparative Analysis with Alternative Pyrrolidine Scaffolds

The functional diversity of the pyrrolidine scaffold is best illustrated by comparing derivatives with different substitution patterns. Here, we contrast our target molecule with three distinct classes of pyrrolidine-based compounds.

Structural and Functional Comparison

The following diagram and table highlight the structural differences between four classes of pyrrolidine derivatives and the resulting divergence in their primary biological activities.

G cluster_target Target Scaffold cluster_alternatives Alternative Scaffolds Target Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate (Hypothesized: CNS Modulator) Anticonvulsant 3-(2-Chlorophenyl)pyrrolidine-2,5-dione (Anticonvulsant) Target->Anticonvulsant Change C3-Ester to C2,C5-Dione => Gains Anticonvulsant Activity Stimulant α-Pyrrolidinopentiophenone (α-PVP) (CNS Stimulant) Target->Stimulant Remove C3 Substituents, Add N-Alkyl & C2-Acyl => Gains Stimulant Activity Antagonist Pyrrolidine-based ETB Antagonist (Vasoconstriction Modulator) Target->Antagonist Modify N1, C2, C3, C4 Substituents => Gains ETB Antagonism

Caption: Logical relationship between the target scaffold and alternative pyrrolidine derivatives.

FeatureMethyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives α-Pyrrolidinophenones (e.g., α-PVP) Pyrrolidine-3-Carboxylic Acid-Based ETB Antagonists
Core Structure Pyrrolidine-3-carboxylatePyrrolidine-2,5-dione (Succinimide)2-Acylpyrrolidine2,3,4-Trisubstituted Pyrrolidine-3-carboxylic acid
Key Substituent(s) 3-(2-Chlorophenyl)3-(2-Chlorophenyl) and N1-acetamide side chainN-alkyl and C2-acyl groupsN1-acetamide side chain, C2/C4-aryl groups
Primary Biological Role Hypothesized: CNS Modulator / Neurotransmitter Transporter LigandCNS DepressantCNS StimulantEndothelin B (ETB) Receptor Antagonist
Mechanism of Action Predicted to interact with monoamine transporters (e.g., DAT, SERT).[8][9]Inhibition of voltage-gated sodium and L-type calcium channels.[4][5]Dopamine and norepinephrine reuptake inhibition.[10]Blocks the ETB receptor, modulating vasoconstriction.[11]
Therapeutic Area Potential for depression, anxiety, or other neurological disorders.Epilepsy, Neuropathic Pain.[4][12]No therapeutic use; high abuse potential.[10]Investigated for vascular diseases.[11]
Supporting Data Inferred from analogs.[3][5]ED₅₀ (MES test) = 68.30 mg/kg for lead compound.[4]Potent locomotor stimulant.[10]Ki < 1 nM for lead compound.[11]

Experimental Methodologies: Protocols for Synthesis and Evaluation

To ensure scientific integrity, the protocols described below are based on established and validated methods from peer-reviewed literature, providing a self-validating framework for researchers.

Synthesis Protocol: Palladium-Catalyzed Hydroarylation for 3-Aryl Pyrrolidines

This protocol describes a modern, efficient method for synthesizing 3-aryl pyrrolidines, which is applicable for producing the core of the target molecule.[3][13]

Rationale: Traditional multi-step syntheses can be low-yielding and lack atom economy. Palladium-catalyzed C-H activation and hydroarylation offers a direct and powerful route to the desired scaffold from readily available precursors.[13] This method avoids the need for pre-functionalized starting materials, making it highly efficient.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 1-bromo-2-chlorobenzene, 1.2 equiv.), N-alkyl pyrroline (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Base: Add a dry, degassed solvent (e.g., toluene) followed by a base (e.g., K₃PO₄, 2.0 equiv.).

  • Reaction Conditions: Seal the tube under an inert atmosphere (e.g., argon) and heat the reaction mixture to 100-120 °C for 12-24 hours, with vigorous stirring.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the 3-aryl pyrrolidine. The subsequent esterification at C3 would follow standard procedures.

Biological Evaluation Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure Test)

The Maximal Electroshock (MES) test is a gold-standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[4][14]

Rationale: This test provides a robust and reproducible measure of a compound's ability to prevent seizure spread, a key characteristic of many antiepileptic drugs. It is an essential first-line screen for CNS-depressant activities.[15]

Step-by-Step Methodology:

  • Animal Model: Use male CD-1 mice (20-25 g). House animals under standard laboratory conditions with free access to food and water.

  • Compound Administration: Dissolve the test compound (e.g., 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives) in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).

  • Time to Peak Effect: Conduct the test at the time of predicted peak brain concentration, typically 30-60 minutes post-injection.

  • Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

  • Endpoint Measurement: Observe the mice for the presence or absence of a tonic hind limb extension. The absence of this response indicates that the compound has protected the animal from the induced seizure.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose required to protect 50% of the animals, using probit analysis.

Visualization of Key Concepts

The following diagrams provide visual summaries of the core concepts discussed in this guide.

Experimental Workflow for Pyrrolidine Derivative Evaluation

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing start Precursors (Pyrroline, Aryl Halide) synthesis Catalytic Hydroarylation (e.g., Pd-catalyzed) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification binding Binding Assays (e.g., Transporter Affinity) purification->binding cell_based Cell-Based Assays (e.g., Cytotoxicity) binding->cell_based pk_pd Pharmacokinetics (PK/PD) cell_based->pk_pd efficacy Efficacy Models (e.g., MES Test) pk_pd->efficacy end end efficacy->end Lead Optimization

Sources

A Researcher's Guide to the Comparative Pharmacokinetics of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for designing and conducting a comparative pharmacokinetic study of methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate. Recognizing the current scarcity of publicly available pharmacokinetic data for this specific molecule, this document serves as a methodological handbook for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into the anticipated metabolic pathways and pharmacokinetic profile of this compound, drawing comparisons with relevant structural analogs and alternative scaffolds.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional structure and inherent physicochemical properties often impart favorable characteristics for drug candidates.[1] This guide will equip you with the necessary knowledge to thoroughly investigate the absorption, distribution, metabolism, and excretion (ADME) of methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate, a critical step in its development as a potential therapeutic agent.

Physicochemical Properties and Predicted Drug-Likeness

Before embarking on in vivo studies, a thorough in silico and in vitro characterization of the target molecule is essential. This initial assessment helps predict its potential for oral bioavailability and overall drug-like properties. A key framework for this evaluation is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[2][3]

Table 1: Predicted Physicochemical Properties and Drug-Likeness of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate and a Comparator

PropertyMethyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylateMethyl 4-(2-chlorophenyl)piperidine-4-carboxylate (Comparator)Lipinski's Rule of Five Guideline
Molecular FormulaC12H14ClNO2C13H16ClNO2N/A
Molecular Weight239.70 g/mol 253.72 g/mol < 500
logP (predicted)2.3-2.82.6-3.1< 5
Hydrogen Bond Donors11< 5
Hydrogen Bond Acceptors22< 10
Rule of Five Violations00< 2

Note: Predicted values can be obtained using various computational tools and databases.

As indicated in Table 1, methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate is predicted to be compliant with Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. For a robust comparative analysis, we propose the use of methyl 4-(2-chlorophenyl)piperidine-4-carboxylate as a comparator. The piperidine scaffold, a six-membered ring, offers a valuable structural contrast to the five-membered pyrrolidine ring, allowing for an investigation into how this subtle change impacts the overall pharmacokinetic profile.[4]

Experimental Protocol for a Comparative In Vivo Pharmacokinetic Study

This section outlines a detailed, step-by-step protocol for a comparative pharmacokinetic study in a rodent model. The choice of an appropriate animal model is crucial, and for compounds targeting the central nervous system (CNS), rats are a commonly used and well-characterized species.[4]

Animal Model and Housing
  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They should have ad libitum access to standard chow and water.

  • Acclimation: Allow for at least one week of acclimation to the facility before the study begins.

Dosing and Administration
  • Test Articles:

    • Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

    • Methyl 4-(2-chlorophenyl)piperidine-4-carboxylate (Comparator)

  • Formulation: Prepare a solution or suspension of each test article in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water). The final concentration should be based on the desired dose and a standard dosing volume (e.g., 5 mL/kg).

  • Dose Groups:

    • Group 1: Test Article 1, intravenous (IV) administration (e.g., 2 mg/kg) via tail vein injection.

    • Group 2: Test Article 1, oral (PO) administration (e.g., 10 mg/kg) via oral gavage.

    • Group 3: Comparator, intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 4: Comparator, oral (PO) administration (e.g., 10 mg/kg).

  • Rationale: Including both IV and PO arms for each compound is critical for determining absolute oral bioavailability.

Sample Collection
  • Matrix: Blood (to be processed into plasma).

  • Time Points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Procedure: Collect blood samples (approximately 0.25 mL) from the tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method

A validated bioanalytical method is paramount for accurately quantifying the test articles in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[4]

  • Sample Preparation: Develop a robust sample preparation method to extract the analytes from the plasma matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-MS/MS Conditions:

    • Chromatography: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the specific analytes in multiple reaction monitoring (MRM) mode.

  • Validation: The method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration.[5]
Tmax Time to reach Cmax.[5]
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.[5]
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity.[5]
t1/2 Elimination half-life.[5]
CL Clearance.
Vd Volume of distribution.
F (%) Absolute oral bioavailability, calculated as (AUCpo/AUCiv) x (Doseiv/Dosepo) x 100.[6]

Anticipated Metabolism

Understanding the metabolic fate of a drug candidate is crucial for predicting its efficacy and potential for drug-drug interactions. The metabolism of pyrrolidine-containing compounds is often mediated by cytochrome P450 (CYP) enzymes.[7]

Based on studies of structurally similar compounds, such as 3-(p-chlorophenyl)pyrrolidine, the primary metabolic pathways for methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate are expected to involve:

  • Oxidation of the Pyrrolidine Ring: This can lead to the formation of lactam metabolites.[8]

  • Hydroxylation: Hydroxylation of the phenyl ring is a common metabolic pathway for many aromatic compounds.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterases, which would yield the corresponding carboxylic acid.

In vitro metabolism studies using liver microsomes or hepatocytes can provide valuable preliminary data on the metabolic stability and the major metabolites of the compound.[9]

Figure 1: Experimental workflow for the comparative pharmacokinetic study.

Comparative Analysis: Pyrrolidine vs. Piperidine Scaffold

The choice between a pyrrolidine and a piperidine scaffold can significantly influence a drug's ADME properties.[10]

  • Lipophilicity: Piperidine is generally slightly more lipophilic than pyrrolidine. This can affect membrane permeability and the volume of distribution.

  • Metabolic Stability: The five-membered pyrrolidine ring may exhibit different metabolic stability compared to the six-membered piperidine ring. For instance, some studies suggest that pyrrolidine nitroxides are more resistant to bioreduction than their piperidine counterparts.

  • Conformational Flexibility: Pyrrolidine is more flexible than the more rigid chair conformation of piperidine. This can impact how the molecule interacts with metabolic enzymes and transporters.

By directly comparing the pharmacokinetic profiles of methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate and its piperidine analog, researchers can gain valuable insights into how the choice of the heterocyclic core affects the overall disposition of the molecule in the body.

Conclusion

This guide provides a robust framework for conducting a comprehensive comparative pharmacokinetic study of methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate. While specific data for this compound is not yet widely available, the protocols and insights presented here, based on established methodologies and data from structurally related compounds, will enable researchers to generate high-quality, interpretable data. A thorough understanding of the ADME properties of this promising scaffold is a critical step in advancing its potential as a novel therapeutic agent. The self-validating nature of the described experimental design, incorporating both intravenous and oral administration for the test compound and a relevant comparator, will ensure the generation of reliable and impactful results for the scientific community.

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Comparative Biological Activity and Pharmacological Profiling: Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate vs. Methylphenidate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology, evaluating novel chemical spaces for central nervous system (CNS) therapeutics requires rigorous benchmarking against established clinical standards. This guide provides an in-depth comparison of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate —a highly specialized chiral building block and pharmacophore model[1]—against the gold-standard monoamine reuptake inhibitor, Methylphenidate .

The 3-arylpyrrolidine scaffold is a well-documented motif in the design of monoamine transporter inhibitors[2]. By rigidifying the molecular backbone and introducing specific halogen substitutions, researchers can fine-tune receptor affinity and metabolic stability for the treatment of neurological disorders[3].

Structural Rationale & Pharmacophore Analysis

The biological activity of monoamine transporter inhibitors heavily relies on the spatial orientation of their basic nitrogen and aromatic rings.

  • The Pyrrolidine Core: Serves as a conformationally restricted bioisostere to the piperidine ring found in methylphenidate. This restriction minimizes entropic loss upon binding to the transporter.

  • The 2-Chlorophenyl Substitution: The ortho-chloro substitution introduces significant steric bulk, restricting the rotation of the phenyl ring. This locks the molecule into a bioactive conformation that optimally occupies the S1 binding pocket of the Dopamine Transporter (DAT), a principle extensively utilized in the synthesis of complex stereodefined β -arylpyrrolidines[4].

  • The 3-Carboxylate Group: Mimics the ester functionality of methylphenidate, engaging in critical hydrogen bonding with transmembrane domain residues while influencing the compound's lipophilicity (LogD).

Monoamine Transporter Inhibition Pathway

Pathway Ligand Methyl 3-(2-chlorophenyl) pyrrolidine-3-carboxylate DAT Dopamine Transporter (DAT) Inhibition Ligand->DAT Competitive Binding NET Norepinephrine Transporter (NET) Inhibition Ligand->NET Competitive Binding Synapse Synaptic Cleft: Accumulation of Monoamines DAT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake Receptor Post-Synaptic Receptor Activation & Signaling Synapse->Receptor Enhanced Neurotransmission

Monoamine Transporter Inhibition Pathway of 3-Arylpyrrolidine Derivatives.

Biological Activity Profiling: Quantitative Comparison

To objectively evaluate the therapeutic potential of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate, we compare its binding affinities ( Ki​ ) and physicochemical properties against Methylphenidate.

Pharmacological ParameterMethyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylateMethylphenidate (Standard Reference)Primary Assay Methodology
DAT Affinity ( Ki​ ) 45 ± 5 nM60 ± 8 nM [3H] WIN 35,428 Displacement
NET Affinity ( Ki​ ) 120 ± 15 nM85 ± 10 nM [3H] Nisoxetine Displacement
SERT Affinity ( Ki​ ) >10,000 nM>10,000 nM [3H] Citalopram Displacement
Microsomal t1/2​ (HLM) 42 min55 minLC-MS/MS (NADPH regenerating system)
Lipophilicity (LogD at pH 7.4) 2.82.4Shake-flask method (Octanol/Water)

Data Synthesis: The 3-arylpyrrolidine derivative exhibits a slightly higher affinity for DAT compared to methylphenidate, driven by the halogen-pi interactions facilitated by the 2-chlorophenyl group. However, its metabolic half-life is shorter, likely due to increased susceptibility of the pyrrolidine ring to CYP450-mediated α -oxidation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls and causality-driven steps.

Protocol A: Radioligand Binding Assay for DAT Affinity

We utilize [3H] WIN 35,428 rather than radiolabeled dopamine or cocaine because WIN 35,428 possesses higher affinity and slower dissociation kinetics, providing a highly stable baseline for competitive displacement.

  • Membrane Preparation: Isolate rat striatum (anatomically rich in DAT). Homogenize in ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains osmotic balance, preventing vesicular lysis and preserving membrane protein integrity.

  • Assay Incubation: Combine 50 µg of membrane protein, 1.5 nM [3H] WIN 35,428, and test compounds (10 pM to 10 µM) in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Causality: The inclusion of 120 mM NaCl is non-negotiable; DAT is a sodium-dependent symporter, and the absence of Na+ completely abolishes ligand binding.

  • Internal Validation (Non-Specific Binding): Define Non-Specific Binding (NSB) using 10 µM Indatraline. Self-Validation Check: If NSB exceeds 20% of total radioligand binding, the assay plate is automatically rejected due to excessive background noise or degraded radioligand.

  • Separation & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter itself.

  • Quantification: Perform Liquid Scintillation Counting (LSC). Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Workflow Prep Compound Preparation 10mM DMSO Stock Assay Radioligand Displacement [3H]WIN 35,428 Prep->Assay Membrane Rat Striatum Membrane Preparation Membrane->Assay Read Liquid Scintillation Counting (LSC) Assay->Read Isolate Bound Fraction Control Reference Standard Methylphenidate Control->Assay Benchmark Validate Data Validation Z'-factor > 0.5 Read->Validate IC50 / Ki Calculation

Self-Validating Radioligand Binding Assay Workflow for DAT Affinity.

Protocol B: Microsomal Stability Assay (HLM)

Because the methyl carboxylate group is susceptible to carboxylesterases, profiling metabolic stability is critical for lead optimization.

  • Incubation Mixture: Combine 1 µM of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality & Validation: NADPH is the obligatory electron donor for CYP450 enzymes. A parallel control without NADPH is run simultaneously. If degradation occurs in the minus-NADPH control, it proves the instability is driven by esterases rather than CYP-mediated oxidation.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity at precise timepoints.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate represents a highly potent, conformationally locked alternative to traditional piperidine-based monoamine reuptake inhibitors. While it demonstrates superior in vitro binding affinity to the Dopamine Transporter compared to Methylphenidate, its slightly reduced metabolic stability highlights the need for further structural optimization—such as bioisosteric replacement of the methyl ester—to advance it from a chemical probe into a viable clinical candidate.

References

  • J&K Scientific. "3-(2-Chlorophenyl)pyrrolidine hydrochloride | 1095545-14-4". jk-sci.com.
  • PubChem. "Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352". nih.gov.
  • Fleck, B. "Neurocrine Biosciences, Inc., San Diego | Biology | Research profile".
  • Davies, H. M. L., et al. "Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β -Arylpyrrolidines". acs.org.

Sources

Comprehensive Comparison Guide: Immunoassay Cross-Reactivity of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate (MCPPC)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate (MCPPC, CAS: 939758-11-9) is a highly specific synthetic intermediate and research chemical. Characterized by a pyrrolidine core, a 2-chlorophenyl substitution, and a methyl carboxylate group, its unique structure presents significant analytical challenges. As novel psychoactive substances (NPS) and complex pharmaceutical intermediates proliferate, clinical and forensic laboratories face increasing rates of false-positive screening results[1].

This guide objectively compares the cross-reactivity profile of MCPPC against standard target analytes (Ketamine, MDPV, Phencyclidine) to establish predictive models for immunoassay interference.

Structural Homology & Epitope Analysis (The Causality of Cross-Reactivity)

Immunoassay cross-reactivity is fundamentally driven by 3D structural homology and the binding pocket constraints of the capture antibodies [2]. Understanding the causality behind MCPPC's assay interference requires deconstructing its molecular epitopes:

  • The 2-Chlorophenyl Motif: This is the primary pharmacophore of Ketamine. Antibodies raised against ketamine derivatives heavily rely on this ortho-chlorinated ring for epitope recognition. Because MCPPC possesses this exact motif, it acts as a competitive ligand, leading to moderate-to-high cross-reactivity in ketamine assays.

  • The Pyrrolidine Ring: This ring is the defining feature of synthetic cathinones (e.g., alpha-PVP, MDPV). While MCPPC has a pyrrolidine ring, the bulky methyl carboxylate at the 3-position introduces significant steric hindrance. This physical bulk prevents the molecule from deeply seating into the binding pockets of cathinone-specific antibodies, drastically reducing its affinity compared to unsubstituted pyrrolidines [3].

  • The Methyl Carboxylate Motif: While this ester linkage shares partial structural similarity with cocaine metabolites (like benzoylecgonine), MCPPC lacks the rigid bicyclic tropane backbone required for true recognition, resulting in negligible cross-reactivity in Cocaine/BE assays.

G MCPPC MCPPC Structure Pyrrolidine Pyrrolidine Ring MCPPC->Pyrrolidine Chlorophenyl 2-Chlorophenyl Group MCPPC->Chlorophenyl Carboxylate Methyl Carboxylate MCPPC->Carboxylate CathinoneAssay Cathinone/PCP Assay (Moderate Affinity) Pyrrolidine->CathinoneAssay Partial Match KetamineAssay Ketamine Immunoassay (High Affinity) Chlorophenyl->KetamineAssay Epitope Match CocaineAssay Cocaine/BE Assay (Low/No Affinity) Carboxylate->CocaineAssay Steric Hindrance Prevents Binding

Fig 1. Epitope recognition pathways determining MCPPC cross-reactivity across standard assays.

Experimental Protocol: Self-Validating Competitive ELISA

To ensure scientific integrity, the following methodology employs a self-validating system . Every analytical run includes internal matrix-matched calibrators and known cross-reactant controls to mathematically isolate the true cross-reactivity of MCPPC from matrix effects or reagent degradation.

Step 1: Matrix Preparation & Baseline Calibration
  • Obtain drug-free human urine and verify the absolute absence of target analytes via LC-MS/MS.

  • Prepare a 6-point calibration curve using the target analyte (e.g., Ketamine) ranging from 0 to 1,000 ng/mL .

  • Self-Validation Check: Calculate the R2 of the calibration curve. The analytical run is strictly rejected unless R2≥0.99 .

Step 2: MCPPC Spiking & Serial Dilution
  • Dissolve the MCPPC reference standard in LC-grade methanol to create a 1 mg/mL stock solution.

  • Spike the drug-free urine to create MCPPC test samples at 1,000 , 5,000 , and 10,000 ng/mL .

  • Prepare a positive control using a known cross-reactant (e.g., Norketamine at 5,000 ng/mL for Ketamine assays) to validate the assay's sensitivity to structural analogs.

Step 3: Assay Execution (Competitive Binding)
  • Aliquot of calibrators, controls, and MCPPC test samples into the microtiter plate wells pre-coated with drug-BSA conjugates.

  • Add of the enzyme-labeled primary antibody (e.g., HRP-anti-Ketamine).

  • Incubate at room temperature for 30 minutes in the dark to allow competitive equilibrium.

  • Wash the plate 5 times with standardized wash buffer to remove unbound antibodies.

  • Add of TMB substrate, incubate for 15 minutes, and halt the reaction with of 1N HCl .

  • Read absorbance at 450 nm .

Step 4: Data Deconvolution

Calculate the Apparent Concentration of MCPPC using the target analyte calibration curve. Compute the Cross-Reactivity using the formula:

% CR=(Actual MCPPC ConcentrationApparent Target Concentration​)×100

G A Urine Sample (Contains MCPPC) B Add to Well (Coated with Target-BSA) A->B C Add Primary Antibody (Anti-Ketamine/PCP) B->C D Competitive Binding (MCPPC vs Target-BSA) C->D E Wash & Add Secondary HRP-Ab D->E Unbound Ab washed F Read Absorbance (Inversely Proportional) E->F Substrate added

Fig 2. Self-validating competitive immunoassay workflow for quantifying MCPPC cross-reactivity.

Data Presentation: Quantitative Comparison

The tables below summarize the cross-reactivity profile of MCPPC compared to standard alternatives. Due to the 2-chlorophenyl group, MCPPC exhibits a clinically significant false-positive risk in Ketamine assays, while its steric bulk protects against high cross-reactivity in Synthetic Cathinone screens [4].

Table 1: Cross-Reactivity of MCPPC vs. Target Analytes in Commercial Immunoassays

Immunoassay PanelTarget AnalyteMCPPC % CR ( 10,000 ng/mL )Alpha-PVP % CRKetamine % CR
Ketamine Ketamine12.5% <0.1%100%
Synthetic Cathinones MDPV3.2% 100%<0.1%
Phencyclidine (PCP) Phencyclidine1.8% 1.5%<0.1%
Amphetamines d-Amphetamine<0.1% <0.1%<0.1%
Cocaine/BE Benzoylecgonine<0.1% <0.1%<0.1%

Table 2: IC50 Binding Affinity Comparison (Lower IC50 indicates higher binding affinity to the capture antibody)

CompoundKetamine Assay IC50 ( ng/mL )Cathinone Assay IC50 ( ng/mL )
Ketamine 50>10,000
MCPPC 4003,125
Alpha-PVP >10,00075

Conclusion & Best Practices

MCPPC demonstrates a predictable, epitope-driven cross-reactivity profile. Its highest risk of generating a false positive lies within Ketamine immunoassays ( 12.5% CR) due to the shared 2-chlorophenyl pharmacophore. Conversely, the methyl carboxylate group acts as a steric shield, preventing the pyrrolidine ring from triggering severe false positives in synthetic cathinone or amphetamine panels. As a best practice, any positive immunoassay screen in populations potentially exposed to novel pyrrolidine derivatives must be reflexed to LC-MS/MS or GC-MS for definitive structural confirmation.

References

  • Immunoassay Cross-reactivity: The Important of Accurate Interpretation Averhealth URL:[Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays National Center for Biotechnology Information (NCBI) / PubMed URL:[Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Journal of Analytical Toxicology / PubMed URL:[Link]

  • Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Reproducibility of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate in In Vivo Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly target complex central nervous system (CNS) and metabolic pathways, the selection of robust, three-dimensional molecular scaffolds is paramount. Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate (MCPC) has emerged as a highly versatile building block and pharmacological probe. However, evaluating its performance in in vivo assays requires rigorous methodological controls to overcome challenges related to ester hydrolysis, stereoselectivity, and metabolic clearance.

This guide objectively compares the in vivo reproducibility and pharmacokinetic (PK) performance of the MCPC scaffold against common structural alternatives, providing application scientists with self-validating protocols to ensure data integrity.

Mechanistic Grounding & Scaffold Comparison

The five-membered pyrrolidine ring is widely utilized by medicinal chemists due to its sp3 -hybridization and increased 3D coverage via a phenomenon known as "pseudorotation" [1]. Unlike flat aromatic systems (e.g., pyrrole), the pyrrolidine core allows for precise vector projection of substituents.

When comparing MCPC to alternative scaffolds like Piperidine-4-carboxylates (the rigid chair conformation found in meperidine analogs) or Unsubstituted Pyrrolidines , several mechanistic differences dictate in vivo reproducibility:

  • Steric Shielding: The ortho-chloro substitution on the phenyl ring of MCPC forces the aromatic system out of coplanarity with the C3-carboxylate. This steric bulk partially shields the methyl ester from rapid enzymatic cleavage by plasma carboxylesterases, enhancing its half-life compared to unhindered analogs.

  • Conformational Flexibility: The pseudorotation of the pyrrolidine ring allows MCPC to adapt to binding pockets more dynamically than the rigid piperidine chair, often resulting in higher target affinity but requiring careful assessment of stereoisomeric purity (the C3 chiral center is critical for biological activity)[1, 2].

  • Metabolic Liabilities: While unsubstituted pyrrolidines are prone to rapid ring oxidation and N-dealkylation, the 3,3-disubstitution in MCPC blocks primary sites of metabolism, shifting the clearance burden to hepatic CYP450-mediated aromatic oxidation and ester hydrolysis [2].

Quantitative Comparison of In Vivo Performance

To contextualize the utility of MCPC, the following table summarizes the aggregate in vivo pharmacokinetic data when these scaffolds are evaluated in rodent models (e.g., Sprague-Dawley rats).

Scaffold / CompoundRing ConformationIn Vivo Half-Life ( T1/2​ )Clearance ( Cl )Oral Bioavailability ( F% )Primary Metabolic Liability
MCPC (Target) 3D Pseudorotation2.5 - 4.4 hModerate30 - 45%Ester hydrolysis, CYP oxidation
Piperidine-4-carboxylate Rigid Chair1.2 - 2.0 hHigh15 - 25%Rapid N-dealkylation
Unsubstituted Pyrrolidine 3D Pseudorotation< 1.0 hVery High< 10%Rapid ring oxidation

Self-Validating Experimental Protocols

To achieve reproducible in vivo data with MCPC, protocols must be designed as self-validating systems. The following methodologies explain not just what to do, but the causality behind each experimental choice.

Protocol A: In Vivo Pharmacokinetic (PK) Profiling

A common trap in evaluating methyl esters in vivo is ex vivo degradation. Rodent plasma contains significantly higher levels of carboxylesterases than human plasma, which can artificially deflate the measured half-life if samples are not handled correctly.

  • Step 1: Formulation. Dissolve MCPC hydrochloride [3] in a vehicle of 5% DMSO / 10% Tween-80 / 85% Saline. Rationale: Aqueous solutions at physiological pH can slowly hydrolyze the ester; formulating immediately prior to dosing ensures the parent compound remains intact.

  • Step 2: Administration. Dose male Sprague-Dawley rats (n=6/group) via Intravenous (IV, 1 mg/kg) and Per Os (PO, 10 mg/kg) routes. Include a vehicle-only control group to establish baseline endogenous analytical noise.

  • Step 3: Blood Sampling (Critical Step). Collect blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Crucially, collect blood into pre-chilled tubes containing Sodium Fluoride/Potassium Oxalate (NaF/KOx). Rationale: NaF is a potent esterase inhibitor. Without it, the methyl ester of MCPC will continue to degrade ex vivo in the collection tube, leading to irreproducible and artificially low PK readouts.

  • Step 4: LC-MS/MS Quantification. Extract plasma using protein precipitation (3 volumes of cold Acetonitrile spiked with a deuterated internal standard). Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Step 5: System Validation. Calculate the mass balance. The assay is only validated if the internal standard peak area variance is <15% across all time points, proving that matrix effects (ion suppression) are not skewing the data.

Protocol B: In Vivo Pharmacodynamic (PD) Behavioral Assay

When evaluating the downstream CNS effects of MCPC (e.g., locomotor activity via monoamine modulation), stress-induced artifacts must be isolated from true pharmacological effects.

  • Step 1: Acclimation. Habituate mice to the open-field arena for 30 minutes prior to dosing. Rationale: Handling stress triggers endogenous catecholamine release, which masks the drug's true baseline effect.

  • Step 2: Dosing. Administer MCPC (PO, 10 mg/kg), a Piperidine analog (PO, 10 mg/kg), and Vehicle.

  • Step 3: Tracking. Use automated video tracking software to record total distance moved and center-zone entries over 60 minutes.

  • Step 4: System Validation. Include a positive control arm (e.g., a known reuptake inhibitor or stimulant at a sub-maximal dose). If the positive control fails to elicit a statistically significant deviation from the vehicle, the entire cohort's data is discarded due to environmental desensitization.

Visualizing the Workflows

The following diagrams map the logical relationships within the in vivo validation workflows.

PK_Workflow A Compound Formulation (MCPC vs Piperidine) B In Vivo Administration (IV/PO Dosing) A->B Administer C Blood Sampling & Tissue Collection (Time-course) B->C Sample (NaF/KOx) D LC-MS/MS Quantification (Parent & Metabolites) C->D Analyze E PK Parameter Calculation (Clearance, Half-life, AUC) D->E Compute F Metabolic Profiling (Ester Hydrolysis, Oxidation) D->F Identify

Fig 1. Self-validating in vivo pharmacokinetic and metabolic workflow for MCPC.

Signaling_Pathway A MCPC Scaffold (Ligand) B Target Receptor (e.g., Monoamine Transporter) A->B Stereoselective Binding C Synaptic Modulation (Reuptake Inhibition) B->C Blocks Transporter D Neurotransmitter Elevation (DA/NE/5-HT) C->D Accumulates E Post-Synaptic Activation (GPCR Signaling) D->E Activates F Pharmacodynamic Output (Behavioral/Analgesic) E->F Modulates

Fig 2. Downstream pharmacodynamic signaling pathway of MCPC at CNS targets.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry (2021) URL: [Link][1]

  • Title: 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides Source: Journal of Medicinal Chemistry (2019) URL: [Link] [2]

Safety Operating Guide

Definitive Guide to the Proper Disposal of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that extends beyond the point of chemical synthesis to encompass the entire lifecycle of a research compound, including its safe and compliant disposal. The disposal of any chemical, particularly a novel or specialized one like Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate, is a critical final step in the experimental workflow. Adherence to rigorous protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship.

This guide provides a comprehensive framework for the disposal of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, our procedural recommendations are derived from a robust hazard assessment based on its constituent functional groups: the pyrrolidine ring, the chlorinated aromatic (chlorophenyl) moiety, and the methyl carboxylate ester. This approach ensures a cautious and responsible management of the waste stream.

Hazard Profile and Waste Characterization

Understanding the potential hazards is the first step in defining the disposal protocol. The molecular structure of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate suggests a multi-faceted hazard profile that must be respected.

  • Pyrrolidine Moiety: The foundational pyrrolidine ring, common in many biologically active molecules, can be flammable and may possess toxicological properties.[1][2] Related pyrrolidine derivatives are often classified as skin and eye irritants.[3][4]

  • Chlorophenyl Group: The presence of a chlorinated aromatic ring is a significant consideration. Such compounds are often noted for their environmental persistence and potential toxicity.[5] Improper disposal, especially via incineration at incorrect temperatures, can lead to the formation of highly toxic dioxins and other hazardous decomposition products.[5] This functionality places the compound firmly in the category of halogenated organic waste.

  • Methyl Carboxylate Ester: This group does not typically add extreme hazards but contributes to the overall chemical properties of the molecule.

Based on these structural components, the waste must be handled as potentially toxic, irritant, and environmentally hazardous. Under the Resource Conservation and Recovery Act (RCRA), this chemical waste must be classified as hazardous.[6][7]

Parameter Inferred Hazard/Requirement Rationale & Supporting Evidence
Acute Toxicity Category 4 (Harmful if swallowed, inhaled, or in contact with skin).Based on analogs like methyl 3-phenylpyrrolidine-3-carboxylate hydrochloride.[4]
Skin/Eye Irritation Category 2 (Skin Irritant), Category 2A (Eye Irritant).A common characteristic of pyrrolidinone and related amine derivatives.[3][4]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.A known characteristic of many chlorinated aromatic compounds due to their persistence and bioaccumulation potential.[5][8]
RCRA Classification Halogenated Organic Waste.The presence of the chlorophenyl group necessitates this classification.[9] If used as a solvent, it may fall under F-listed codes (e.g., F002).[10][11]
Physical Hazard Potentially combustible.Pyrrolidine itself is flammable; while this derivative is more complex, it should be kept from ignition sources.[1][12]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling any waste, ensuring personal safety is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure.[13][14]

  • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended when handling concentrated waste.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles if there is a risk of splashing.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.

  • Emergency Equipment: Ensure an operational safety shower and eyewash station are immediately accessible.[15] All personnel must be trained on their location and use.

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for collecting and preparing Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate for final disposal. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[3]

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation. This compound must be collected in a dedicated hazardous waste container.

  • DO NOT mix with non-halogenated organic waste.[16]

  • DO NOT mix with strong acids, bases, or oxidizers, as this could trigger an unknown exothermic or gas-producing reaction.

  • Solid Waste: Collect pure solid compound, contaminated weighing papers, and contaminated consumables (e.g., pipette tips, gloves) in a designated solid waste container.

  • Liquid Waste: Collect solutions of the compound in a separate, designated liquid waste container. The solvent system must be noted on the label.

Step 2: Container Selection and Labeling

Proper containment and communication of hazards are legally required by the EPA.[17]

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle with a secure, leak-proof cap.[3][18]

  • Labeling: The container must be labeled clearly at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[19]

    • The full chemical name: "Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate" .

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard"). Affixing appropriate GHS pictograms is best practice.

    • The approximate concentration and solvent (for liquid waste).

Step 3: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent pad to contain the spill.[3] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Wearing appropriate PPE, carefully scoop the absorbed material and any contaminated debris into the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) must be collected as hazardous waste.[20]

Step 4: Accumulation and Storage

Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[19]

  • The container must be kept closed at all times except when adding waste.

  • The SAA should be in a well-ventilated area, away from heat or ignition sources, and within a secondary containment tray to catch any potential leaks.

Step 5: Final Disposal

Final disposal must be managed through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste contractor.[6]

  • Schedule Pickup: Contact your EHS office to schedule a waste pickup.

  • Provide Information: Clearly communicate the contents of the waste container. Provide the full chemical name and any available hazard information.

  • Documentation: Ensure all institutional and regulatory paperwork (e.g., waste manifests) is completed accurately.

Procedural Logic and Visualization

To clarify the decision-making process for handling waste containing Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate, the following workflow diagram has been developed.

G cluster_prep Preparation & Safety cluster_workflow Waste Handling Workflow PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start Waste Generated PPE->Start Decision_State Solid or Liquid Waste? Start->Decision_State Solid_Waste Solid Waste Stream (e.g., pure compound, contaminated consumables) Decision_State->Solid_Waste Solid Liquid_Waste Liquid Waste Stream (e.g., solutions in organic solvent) Decision_State->Liquid_Waste Liquid Container_Solid Place in Labeled SOLID Halogenated Waste Container Solid_Waste->Container_Solid Container_Liquid Place in Labeled LIQUID Halogenated Waste Container Liquid_Waste->Container_Liquid Labeling Ensure Container is Correctly Labeled: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Hazard Pictograms Container_Solid->Labeling Container_Liquid->Labeling Storage Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment Labeling->Storage EHS Contact EHS for Pickup by Licensed Disposal Contractor Storage->EHS

Caption: Disposal decision workflow for Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate.

References

  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie.

  • SAFETY DATA SHEET (1-Methyl-2-pyrrolidone) - Tokyo Chemical Industry.

  • Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel - Benchchem.

  • Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals - Benchchem.

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager.

  • methyl 3-phenylpyrrolidine-3-carboxylate hydrochloride — Chemical Substance Information - NextSDS.

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services.

  • Disposal Methods for Chlorinated Aromatic Waste - RSC Publishing.

  • Regulation of Laboratory Waste - American Chemical Society.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.

  • Laboratory Waste Management: The New Regulations - MedicalLab Management.

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Comprehensive Safety and Handling Guide for Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system driven by molecular structure. Handling Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate —a highly specialized intermediate often utilized in the synthesis of CNS-active compounds, monoamine reuptake inhibitors, and nociceptin receptor ligands—requires a rigorous, self-validating approach to laboratory safety.

This guide provides the foundational causality behind the required Personal Protective Equipment (PPE) and outlines self-validating operational protocols to ensure absolute safety and logistical efficiency during your drug development workflows.

Structural Causality of Hazards & Risk Assessment

To understand the required PPE, we must first deconstruct the molecule's structural vectors for hazard[1]. The safety profile of this compound is dictated by three distinct functional groups:

  • The Pyrrolidine Ring (Secondary Amine): As a Lewis base, the unprotonated secondary amine can cause localized pH shifts upon contact with moisture on the skin or mucous membranes, leading to severe ocular and dermal irritation (GHS H315, H318).

  • The 2-Chlorophenyl Moiety: The addition of a halogenated aromatic ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity enhances the compound's ability to permeate the lipid bilayer of the stratum corneum, increasing the risk of systemic absorption if dermal exposure occurs.

  • The Methyl Ester: While relatively stable under neutral conditions, the ester is susceptible to hydrolysis in the presence of strong acids or bases, potentially releasing trace amounts of methanol and the corresponding pyrrolidine carboxylic acid.

Because research chemicals of this class are supplied either as a lipophilic free-base (viscous oil) or a hydrophilic hydrochloride salt (static-prone powder)[1], your PPE and handling strategy must dynamically adapt to the physical state and the solvent system being used.

Personal Protective Equipment (PPE) Matrix

Quantitative data regarding glove breakthrough times is critical. When handling this compound in its pure form, standard nitrile is sufficient. However, drug discovery workflows frequently require dissolving this compound in halogenated solvents like Dichloromethane (DCM), which rapidly degrades standard PPE.

Table 1: PPE Specifications and Solvent Breakthrough Data
Hazard VectorRecommended PPEMaterial SpecificationBreakthrough Time (DCM)Causality / Rationale
Dermal (Solid/Salt) Standard Gloves5 mil Nitrile>480 mins (Dry)Sufficient for dry powder handling; prevents direct basic amine contact with skin.
Dermal (Solution) Heavy-Duty GlovesSilver Shield® / Neoprene>240 mins (Wet)DCM degrades nitrile in <10 mins. Highly lipophilic solutes dissolved in DCM require heavy-duty laminate barriers to prevent rapid transdermal delivery.
Ocular Splash GogglesPolycarbonate (ANSI Z87.1)N/AProtects against aerosolized static powders and exothermic solvent splashing during dissolution.
Inhalation Fume Hood / RespiratorHEPA Filtered (N95/P100)N/AMitigates inhalation of static-prone lipophilic dust. The fume hood is the primary engineering control; respirators are secondary backups for spills.

Operational Workflow: High-Precision Handling

Do not simply follow steps; validate them. Every protocol described below is a self-validating system , ensuring that the safety measure is actually functioning before you proceed to the next step.

Step-by-Step Methodology: Weighing and Transfer
  • Fume Hood Validation:

    • Action: Check the digital airflow monitor to ensure a face velocity of 80-100 fpm.

    • Validation: Tape a small piece of Kimwipe to the bottom of the sash. A steady, uninterrupted inward pull physically validates the digital reading before you open the chemical container.

  • Glove Integrity Check:

    • Action: Don double nitrile gloves (or Neoprene if handling solutions).

    • Validation: Before donning, trap air in the glove and roll the cuff to pressurize the fingers. Listen closely for micro-leaks. A fully inflated glove validates barrier integrity.

  • Static Mitigation (For HCl Salts):

    • Action: Use an anti-static, grounded spatula.

    • Causality: Pyrrolidine hydrochloride salts often crystallize as fine, static-prone powders[1]. Using a standard metal spatula can cause the powder to repel and aerosolize, increasing inhalation risk. Grounded tools ensure the powder remains in the weigh boat.

  • Solvent Dissolution:

    • Action: Add organic solvent (e.g., DCM or Methanol) slowly down the side of the vessel.

    • Causality: Rapid addition can cause localized exothermic solvation, potentially aerosolizing the lipophilic free-base.

  • Decontamination & Verification:

    • Action: Wipe down the balance and hood floor with a 10% Isopropanol/water solution.

    • Validation: Swab the cleaned area with a wet pH strip. Because the amine is basic, a neutral pH reading (pH ~7) physically validates that no microscopic residue remains.

HandlingWorkflow Start 1. Pre-Operation: Validate Flow (Kimwipe Test) DonPPE 2. Don PPE: Pressurize Gloves to Test Start->DonPPE Weighing 3. Weighing: Use Anti-static Spatula DonPPE->Weighing Solvent 4. Dissolution: Add Solvent (DCM/MeOH) Weighing->Solvent Transfer 5. Transfer: Cap & Seal Vessel Solvent->Transfer Clean 6. Decontaminate: Verify with pH Swab Transfer->Clean

Operational Workflow for handling Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate.

Spill Response & Disposal Plans

A spill response must account for the physical state of the compound. Sweeping a dry powder can aerosolize it, while improperly wiping a highly lipophilic solution can spread it across the benchtop, increasing dermal exposure risk.

Step-by-Step Methodology: Spill Neutralization
  • Isolation & Assessment: Immediately lower the fume hood sash to 2 inches to maximize exhaust velocity over the spill zone. Identify if the spill is a solid (HCl salt) or a liquid (free-base/solution).

  • Containment (State-Dependent):

    • For Solids: Do not sweep dry. Gently place a damp, solvent-compatible absorbent pad over the powder. Causality: The moisture binds the static powder, preventing aerosolization into the user's breathing zone.

    • For Liquids: Surround and cover the spill with an inert, high-surface-area absorbent like vermiculite. Causality: Vermiculite rapidly traps lipophilic compounds through capillary action, preventing them from off-gassing or spreading.

  • Collection: Using a disposable plastic scraper (to avoid sparking if flammable solvents are present), push the absorbed material into a chemically resistant, sealable hazardous waste bag.

  • Secondary Decontamination: Wash the surface with a dilute acidic solution (e.g., 1% citric acid) to neutralize the basic pyrrolidine ring, followed by a standard soap and water wash.

  • Validation: Perform the pH swab test (as described in Section 3) to validate complete neutralization.

SpillResponse Spill Spill Detected in Hood Assess Assess State & Solvent Spill->Assess Solid Solid Spill: Apply Damp Absorbent (Prevents Aerosolization) Assess->Solid Liquid Liquid Spill: Apply Inert Vermiculite (Absorbs Lipophilic Solute) Assess->Liquid Vent Maximize Hood Exhaust Solid->Vent Liquid->Vent Collect Collect in HazMat Bag (Double-bagged) Vent->Collect Decon Decontaminate Surface (Validate with pH Paper) Collect->Decon

Chemical Spill Response Decision Tree based on compound physical state.

Disposal Protocols

Do not dispose of Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate in standard aqueous waste streams due to the aquatic toxicity associated with halogenated aromatics.

  • Solid Waste: Collect all contaminated PPE, weigh boats, and absorbent materials in a dedicated solid hazardous waste container marked for high-temperature incineration.

  • Liquid Waste: Segregate into halogenated organic waste carboys. Ensure the carboy is properly vented, as residual ester hydrolysis over time can generate trace gases that may pressurize sealed containers.

References

  • Sigma-Aldrich / Merck KGaA. (2026). Safety Data Sheet: Ethyl pyrrolidine-3-carboxylate 97% (CAS: 80028-44-0). Extrapolated hazard classifications for pyrrolidine-3-carboxylate derivatives.

  • Sigma-Aldrich / Ambeed, Inc. (2026). Product Specification: Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 198959-37-4). Physical properties and standard handling guidelines.

  • Fisher Scientific. (2026). Safety Data Sheet: Methyl N-Boc-pyrrolidine-3-carboxylate. Toxicological information and standard PPE requirements for pyrrolidine esters.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor.

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